Quinethazone
Description
Quinethazone is a member of the class of quinazolines that is quinazolin-4-one substituted at positions 2, 6 and 7 by ethyl, sulfamoyl and chloro groups respectively; a thiazide-like diuretic used to treat hypertension. It has a role as an antihypertensive agent and a diuretic.
This compound, marketed as Hydromox, is a thiazide diuretic indicated for hypertension. Patients may experience adverse reactions such as dizziness, dry mouth, nausea, and hypokalemia.
This compound is a long-acting, quinazolinesulfonamide derivative with thiazide-like diuretic activity. This compound acts in a similar manner to that of other typical thiazide diuretics and is no longer commercially available in the United States.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1963 and is indicated for cardiovascular disease.
RN given for cpd without isomeric designation
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-2-ethyl-4-oxo-2,3-dihydro-1H-quinazoline-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O3S/c1-2-9-13-7-4-6(11)8(18(12,16)17)3-5(7)10(15)14-9/h3-4,9,13H,2H2,1H3,(H,14,15)(H2,12,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMMTXLNIQSRCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1NC2=CC(=C(C=C2C(=O)N1)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3S | |
| Record name | QUINETHAZONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20980 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023548 | |
| Record name | Quinethazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fibrous crystals or white powder. (NTP, 1992), Solid | |
| Record name | QUINETHAZONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20980 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Quinethazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015420 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992), Sol in acetone, alcohol., 1 G SOL IN 20 ML POLYETHYLENE GLYCOL 300, 1 G SOL IN 125 ML PROPYLENE GLYCOL, 1 G SOL IN 500 ML ALCOHOL, For more Solubility (Complete) data for QUINETHAZONE (8 total), please visit the HSDB record page., 2.51e+00 g/L | |
| Record name | QUINETHAZONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20980 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Quinethazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01325 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | QUINETHAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3392 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinethazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015420 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Fibrous crystals from 50% acetone, WHITE TO YELLOWISH WHITE, CRYSTALLINE POWDER | |
CAS No. |
73-49-4 | |
| Record name | QUINETHAZONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20980 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Quinethazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinethazone [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinethazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01325 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | QUINETHAZONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinethazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinethazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.729 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINETHAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/455E0S048W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | QUINETHAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3392 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinethazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015420 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
482 to 486 °F (NTP, 1992), 250-252 °C, 251 °C | |
| Record name | QUINETHAZONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20980 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Quinethazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01325 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | QUINETHAZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3392 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinethazone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015420 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Preliminary Investigation of Quinethazone's Diuretic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary diuretic effects of Quinethazone, a thiazide-like diuretic. The document synthesizes available data on its mechanism of action, experimental protocols, and quantitative outcomes from early clinical and preclinical studies. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.
Core Mechanism of Diuretic Action
This compound exerts its primary diuretic effect by inhibiting the Na+/Cl- cotransporter (NCC), encoded by the SLC12A3 gene, in the distal convoluted tubule (DCT) of the nephron.[1] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. The increased luminal concentration of these ions leads to an osmotic gradient that draws water into the tubule, resulting in increased urine output (diuresis).[1]
The antihypertensive mechanism of this compound is not fully elucidated but is thought to involve secondary actions beyond its diuretic effect. These may include the inhibition of carbonic anhydrases in vascular smooth muscle and the activation of large-conductance calcium-activated potassium (KCa) channels, leading to vasodilation.[1]
Signaling Pathways and Molecular Interactions
The primary signaling pathway, or more accurately, the direct molecular interaction, involves this compound binding to and inhibiting the Na+/Cl- cotransporter. The subsequent effects on water and electrolyte balance are a direct consequence of this inhibition.
A potential secondary mechanism contributing to this compound's antihypertensive effect involves its action on vascular smooth muscle cells.
Experimental Protocols
Human Volunteer Study
A comparative study on the diuretic effects of this compound, chlorothiazide, and a placebo was conducted on 27 student volunteers.[2]
-
Study Design: A controlled, double-blind clinical bioassay.
-
Subjects: 27 student volunteers divided into three groups of nine.
-
Treatments:
-
Group 1: 50 mg this compound
-
Group 2: 500 mg Chlorothiazide
-
Group 3: Lactose placebo
-
-
Procedure:
-
Subjects were administered the assigned treatment.
-
Urine was collected for three consecutive 90-minute periods.
-
-
Measurements:
-
Urine volume
-
Urine pH
-
Sodium and potassium concentrations (measured by flame photometry)
-
Chloride concentration (measured by the Volhard technique)
-
Preclinical Study in Rats
The same comparative study also included an evaluation in rats.[2]
-
Animals: The specific strain and number of rats per group were not detailed in the available abstract.
-
Treatments: The dosages for the rat study were not specified in the abstract.
-
Procedure: A standard diuretic screening method for rats was likely employed, involving oral or parenteral administration of the compounds and subsequent urine collection over a defined period.
-
Measurements: Similar to the human study, urine volume and electrolyte concentrations were likely measured.
Quantitative Data
The following tables summarize the quantitative data on the diuretic effects of this compound and a placebo in human volunteers, as reported by Hamilton and Gowdey (1966).[2]
Table 1: Mean Urine Flow in Human Volunteers (ml/90 min)
| Treatment Group | 0-90 min | 90-180 min | 180-270 min |
| Placebo (n=9) | 165 | 115 | 85 |
| This compound (50 mg; n=9) | 330 | 250 | 170 |
Table 2: Mean Electrolyte Excretion in Human Volunteers (mEq/90 min)
| Treatment Group | Sodium (Na+) | Potassium (K+) | Chloride (Cl-) |
| 0-90 min | |||
| Placebo | 12.0 | 4.0 | 10.0 |
| This compound | 35.0 | 7.0 | 38.0 |
| 90-180 min | |||
| Placebo | 8.0 | 3.5 | 7.0 |
| This compound | 25.0 | 6.0 | 28.0 |
| 180-270 min | |||
| Placebo | 6.0 | 3.0 | 5.0 |
| This compound | 15.0 | 5.0 | 18.0 |
Table 3: Mean Sodium-to-Potassium (Na+/K+) Excretion Ratio in Human Volunteers
| Treatment Group | 0-90 min | 90-180 min | 180-270 min |
| Placebo | 3.0 | 2.3 | 2.0 |
| This compound | 5.0 | 4.2 | 3.0 |
Experimental Workflow
The general workflow for a preliminary investigation of a novel diuretic agent, based on the cited studies, can be visualized as follows.
Conclusion
The preliminary investigations of this compound demonstrate its efficacy as a diuretic agent. The available data from early studies in human volunteers clearly indicate a significant increase in urine output and the excretion of sodium and chloride, with a lesser effect on potassium excretion, when compared to a placebo.[2] The primary mechanism of action is the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule. Further research is warranted to fully elucidate the secondary mechanisms that contribute to its antihypertensive effects. This technical guide provides a foundational understanding for researchers and professionals in the field of pharmacology and drug development.
References
An In-depth Technical Guide to the Chemical Structure of Quinethazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and structural properties of Quinethazone, a thiazide-like diuretic. The document details its molecular architecture, physicochemical properties, mechanism of action, and the experimental protocols used for its characterization.
Chemical Structure and Nomenclature
This compound is a synthetic organic compound belonging to the quinazoline class of molecules.[1] Its structure features a tetrahydro-quinazolinone core substituted with an ethyl group, a chloro group, and a sulfonamide group, the last of which is critical for its diuretic activity.
The IUPAC name for this compound is 7-chloro-2-ethyl-4-oxo-2,3-dihydro-1H-quinazoline-6-sulfonamide .[1] The chemical structure is visualized below.
Physicochemical and Quantitative Data
The key quantitative properties of this compound are summarized in the table below. These parameters are essential for understanding its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, and receptor interaction.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂ClN₃O₃S | [1] |
| Molecular Weight | 289.74 g/mol | [1] |
| IUPAC Name | 7-chloro-2-ethyl-4-oxo-2,3-dihydro-1H-quinazoline-6-sulfonamide | [1] |
| CAS Number | 73-49-4 | [1] |
| Physical Description | Fibrous crystals or white powder | [1] |
| Water Solubility | 0.15 g/L (at 25 °C) | [2] |
| Other Solubilities | Soluble in acetone and alcohol | [1] |
| pKa | 9.3 (Uncertain), 10.7 (Uncertain) | [2] |
| LogP (XlogP) | 1.2 |
Mechanism of Action and Signaling Pathway
This compound exerts its diuretic and antihypertensive effects primarily by inhibiting the thiazide-sensitive Na⁺-Cl⁻ cotransporter (NCC) , encoded by the SLC12A3 gene, in the distal convoluted tubule (DCT) of the kidney.[3] By blocking this transporter, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. This leads to an increased excretion of water (osmotic diuresis), sodium, and chloride, which reduces extracellular fluid volume and subsequently lowers blood pressure.[3] Additionally, this compound has been noted to be a weak inhibitor of carbonic anhydrase.[3]
The workflow below illustrates this primary mechanism of action.
Experimental Protocols
The structural elucidation and characterization of this compound involve several key analytical techniques. Below are detailed methodologies for its synthesis and structural analysis.
The original synthesis of this compound was reported by Cohen et al. in 1960. While the full historical text is not detailed here, a representative modern synthesis for a quinazolinone derivative involves a cyclocondensation reaction.
-
Reaction Setup : A mixture of 2-amino-4-chloro-5-sulfamoyl-N-ethylaniline (1.0 eq) and triethyl orthoformate (1.2 eq) in a round-bottom flask is heated under reflux in an inert solvent such as ethanol.
-
Monitoring : The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture) until the starting material is consumed.
-
Work-up : Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) to yield the pure this compound product.[4]
-
Characterization : The final product's identity and purity are confirmed using techniques described below (NMR, MS).
NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.
-
Sample Preparation : Approximately 5-10 mg of purified this compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Acquisition : The proton NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition : The carbon NMR spectrum is acquired on the same instrument. A proton-decoupled sequence (e.g., DEPT or APT) is used to simplify the spectrum and provide information on the type of carbon (CH, CH₂, CH₃, C).[5] A longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) are typically required due to the low natural abundance of ¹³C.[6]
-
Data Analysis : The chemical shifts (δ), integration values, and coupling constants (J) in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are analyzed to confirm the presence of the ethyl group, the aromatic protons, and the overall molecular structure.[5][7]
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, further confirming the structure.
-
Sample Preparation : A dilute solution of this compound (approx. 10-100 µg/mL) is prepared in a suitable solvent like methanol or acetonitrile.
-
Ionization : The sample is introduced into a high-resolution mass spectrometer (HRMS) using an appropriate ionization source, such as Electrospray Ionization (ESI).[5]
-
Data Acquisition : The mass spectrum is acquired in positive or negative ion mode. The instrument is calibrated to ensure high mass accuracy (<5 ppm).[8]
-
Data Analysis : The spectrum is analyzed for the molecular ion peak ([M+H]⁺ or [M-H]⁻), which should correspond to the calculated exact mass of this compound (C₁₀H₁₂ClN₃O₃S). The isotopic pattern, particularly the M+2 peak characteristic of a chlorine-containing compound, is also verified.[4][5]
To obtain the definitive three-dimensional atomic arrangement, single-crystal X-ray diffraction is the gold standard.
-
Crystal Growth : High-quality single crystals of this compound are grown.[9] A common method is slow evaporation, where a saturated solution of the compound in a suitable solvent (e.g., acetone) is left undisturbed in a loosely covered vial for several days to weeks.[10]
-
Crystal Selection and Mounting : A suitable crystal (typically >0.1 mm in all dimensions, with no visible defects) is selected under a microscope and mounted on a goniometer head.[11]
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[11]
-
Structure Solution and Refinement : The diffraction data are processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods, and the structural model is refined against the experimental data to yield the final, precise 3D structure, including bond lengths and angles.[12]
References
- 1. This compound | C10H12ClN3O3S | CID 6307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (1.5 G) | 73-49-4 [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of novel glycerolated quinazolinones from Streptomyces sp. MBT27 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 8. tandfonline.com [tandfonline.com]
- 9. How To [chem.rochester.edu]
- 10. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
Quinethazone's Enigmatic Role as a Carbonic Anhydrase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinethazone, a quinazoline-based sulfonamide, has long been utilized as a thiazide-like diuretic for the management of hypertension and edema.[1] Its primary mechanism of action involves the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water.[2] However, a secondary and less characterized pharmacological activity of this compound is its role as a carbonic anhydrase (CA) inhibitor.[3][4] This technical guide provides an in-depth exploration of this compound's interaction with carbonic anhydrases, summarizing the available (though limited) data, detailing relevant experimental protocols for studying such interactions, and visualizing the proposed signaling pathways.
Carbonic anhydrases are a ubiquitous family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] With at least 15 known isoforms in humans, these enzymes play critical roles in a multitude of physiological processes, including pH homeostasis, respiration, electrolyte secretion, and bone resorption.[6] The inhibition of specific CA isoforms is a therapeutic strategy for various conditions such as glaucoma, epilepsy, and cancer.[7] Thiazide and thiazide-like diuretics, including this compound, possess a primary sulfamoyl moiety (SO2NH2), a key structural feature for binding to the zinc ion within the active site of carbonic anhydrases.[3]
While this compound is generally classified as a "weak" carbonic anhydrase inhibitor, its contribution to the overall antihypertensive effect is an area of ongoing investigation. It is hypothesized that the vasodilation observed with some thiazide-like diuretics may be, in part, mediated through their action on vascular carbonic anhydrases.[8]
Quantitative Data on Carbonic Anhydrase Inhibition
A comprehensive search of the scientific literature reveals a notable absence of specific quantitative inhibition data (Ki or IC50 values) for this compound against the various human carbonic anhydrase isoforms. However, to provide a valuable comparative context for researchers, the following table summarizes the dissociation constants (Kd) for a range of structurally related thiazide and thiazide-like diuretics, as determined by Žutautas et al. (2021) using a fluorescent thermal shift assay (FTSA). This data highlights the general inhibitory profile of this class of sulfonamide-containing drugs against twelve human CA isoforms.
Table 1: Dissociation Constants (Kd, nM) of Thiazide and Thiazide-like Diuretics for Human Carbonic Anhydrase Isoforms
| Compound | hCA I | hCA II | hCA III | hCA IV | hCA VA | hCA VB | hCA VI | hCA VII | hCA IX | hCA XII | hCA XIII | hCA XIV |
| Hydrochlorothiazide | 2,800 | 250 | >30,000 | 310 | 1,200 | 450 | 1,500 | 120 | 80 | 35 | 90 | 150 |
| Chlorthalidone | 1,200 | 90 | >30,000 | 150 | 350 | 180 | 600 | 40 | 30 | 15 | 25 | 50 |
| Indapamide | 15,000 | 1,500 | >30,000 | 800 | 4,000 | 2,000 | 5,000 | 300 | 150 | 80 | 200 | 400 |
| Metolazone | 5,000 | 400 | >30,000 | 250 | 1,000 | 500 | 2,000 | 100 | 60 | 25 | 70 | 120 |
| Bendroflumethiazide | >30,000 | 8,000 | >30,000 | >30,000 | >30,000 | >30,000 | >30,000 | 5,000 | 3,000 | 2,000 | 4,000 | 6,000 |
Data extracted from Žutautas et al. (2021). It is crucial to note that This compound was not evaluated in this study , and its specific binding affinities remain to be determined experimentally.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of sulfonamide inhibitors with carbonic anhydrases.
Stopped-Flow CO2 Hydration Assay
This is a direct enzymatic assay that measures the inhibition of the CA-catalyzed hydration of CO2.
Principle: The assay monitors the change in pH resulting from the hydration of CO2 to bicarbonate and a proton. A pH indicator, such as phenol red, is used, and the change in its absorbance is measured over a short period using a stopped-flow spectrophotometer.
Protocol:
-
Reagent Preparation:
-
Buffer: 20 mM HEPES or phosphate buffer, pH 7.4, containing 20 mM Na2SO4 (to maintain constant ionic strength).
-
pH Indicator: 0.2 mM Phenol Red.
-
Enzyme Solution: A stock solution of the purified human carbonic anhydrase isoform (e.g., hCA II) is prepared in the assay buffer. The final concentration in the assay is typically in the low nanomolar range (e.g., 10-20 nM).
-
Inhibitor Solution: A stock solution of the sulfonamide inhibitor (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the assay buffer to obtain a range of concentrations.
-
Substrate Solution: CO2-saturated water is prepared by bubbling CO2 gas through deionized water for at least 30 minutes at a controlled temperature (e.g., 25°C).
-
-
Instrumentation: An Applied Photophysics stopped-flow instrument or a similar spectrophotometer is used. The wavelength is set to the absorbance maximum of the pH indicator (e.g., 557 nm for phenol red).
-
Assay Procedure:
-
The enzyme solution (containing the pH indicator and varying concentrations of the inhibitor) is loaded into one syringe of the stopped-flow apparatus.
-
The CO2-saturated water is loaded into the other syringe.
-
The two solutions are rapidly mixed in the observation cell.
-
The initial rate of the change in absorbance is recorded for a period of 10-100 seconds. This reflects the rate of the CA-catalyzed CO2 hydration reaction.
-
The uncatalyzed rate of CO2 hydration is determined in the absence of the enzyme.
-
The catalyzed rate in the absence of the inhibitor is also measured.
-
-
Data Analysis:
-
The initial rates of the reaction at different inhibitor concentrations are determined.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.
Principle: A solution of the ligand (inhibitor) is titrated into a solution of the protein (carbonic anhydrase), and the heat released or absorbed during the binding process is measured by a sensitive microcalorimeter.
Protocol:
-
Sample Preparation:
-
Both the protein (e.g., a purified hCA isoform) and the ligand (e.g., this compound) must be prepared in the exact same buffer to minimize heats of dilution. A common buffer is 50 mM sodium phosphate, pH 7.5, containing 50 mM NaCl.
-
The concentrations of the protein and ligand need to be accurately determined. Typically, the protein concentration in the sample cell is in the range of 10-20 µM, and the ligand concentration in the syringe is 10-20 times higher.
-
All solutions should be thoroughly degassed before use to prevent the formation of air bubbles in the calorimeter.
-
-
Instrumentation: A MicroCal ITC200 or a similar isothermal titration calorimeter is used.
-
Titration Experiment:
-
The sample cell is filled with the protein solution.
-
The injection syringe is filled with the ligand solution.
-
A series of small injections (e.g., 2 µL) of the ligand solution are made into the sample cell at regular intervals (e.g., 150-180 seconds) while the temperature is kept constant.
-
The heat change associated with each injection is measured.
-
A control titration of the ligand into the buffer alone is performed to determine the heat of dilution.
-
-
Data Analysis:
-
The heat of dilution is subtracted from the experimental data.
-
The resulting data (heat change per injection versus the molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software (e.g., Origin).
-
This analysis yields the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
-
Fluorescent Thermal Shift Assay (FTSA)
FTSA, also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, is a high-throughput method for measuring the thermal stability of a protein in the presence and absence of a ligand.
Principle: The assay monitors the unfolding of a protein as the temperature is increased. A fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein is used. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
Protocol:
-
Reagent Preparation:
-
Protein Solution: A solution of the purified hCA isoform is prepared in a suitable buffer.
-
Ligand Solutions: A series of dilutions of the inhibitor (e.g., this compound) are prepared.
-
Fluorescent Dye: A stock solution of a fluorescent dye like SYPRO Orange is used.
-
-
Assay Setup:
-
The protein, ligand, and fluorescent dye are mixed in the wells of a 96- or 384-well PCR plate.
-
Control wells containing the protein and dye without the ligand are included.
-
-
Instrumentation: A real-time PCR instrument capable of monitoring fluorescence changes with increasing temperature is used.
-
Thermal Denaturation:
-
The plate is heated in the instrument with a gradual temperature ramp (e.g., from 25°C to 95°C).
-
The fluorescence intensity is measured at each temperature increment.
-
-
Data Analysis:
-
The fluorescence intensity is plotted against temperature, generating a melting curve.
-
The melting temperature (Tm), which is the midpoint of the unfolding transition, is determined for the protein alone and in the presence of each ligand concentration.
-
The change in melting temperature (ΔTm) is calculated.
-
The dissociation constant (Kd) can be calculated from the ΔTm values at different ligand concentrations using specific equations that relate the thermal shift to the binding affinity.
-
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced vasodilation via carbonic anhydrase inhibition.
Experimental Workflow
Caption: General experimental workflow for characterizing carbonic anhydrase inhibitors.
Conclusion
This compound's role as a carbonic anhydrase inhibitor presents an intriguing, yet underexplored, facet of its pharmacology. The presence of the requisite sulfonamide moiety strongly suggests an interaction with the active site of carbonic anhydrases, a characteristic shared with other thiazide and thiazide-like diuretics. However, the conspicuous lack of quantitative binding data for this compound in the current scientific literature underscores a significant knowledge gap. The comparative data from structurally similar compounds indicate that this class of diuretics generally exhibits weak to moderate inhibition of various CA isoforms.
The potential for this inhibitory activity to contribute to the antihypertensive effects of this compound, possibly through the modulation of vascular tone, warrants further investigation. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to undertake such studies and definitively quantify the inhibitory profile of this compound against the full panel of human carbonic anhydrase isoforms. Elucidating these interactions will not only provide a more complete understanding of this compound's mechanism of action but could also inform the development of future diuretics with tailored pharmacological profiles.
References
- 1. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. flore.unifi.it [flore.unifi.it]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the medicinal chemistry of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Exploratory Studies on Quinethazone's Off-Target Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinethazone, a quinazoline-based sulfonamide, has long been utilized as a thiazide-like diuretic for the management of hypertension and edema. Its primary mechanism of action involves the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubules of the kidney, leading to increased natriuresis and diuresis.[1] However, emerging evidence suggests that the therapeutic and adverse effects of this compound may extend beyond its primary diuretic activity, implicating off-target interactions that contribute to its overall pharmacological profile. This technical guide provides an in-depth exploration of the known and putative off-target effects of this compound, summarizing quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.
Quantitative Data on Off-Target Interactions
While specific quantitative data for this compound's off-target effects are limited in publicly available literature, data from related compounds and general knowledge of its chemical class provide valuable insights. The following tables summarize the known primary target interactions and plausible off-target activities.
Table 1: Inhibition of Carbonic Anhydrase Isoforms by Quinazolinone Derivatives
| Compound | Target Isoform | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound Analog (4d) | Bovine Carbonic Anhydrase II (bCA-II) | - | 13.0 ± 0.013 | Competitive |
| This compound Analog (4d) | Human Carbonic Anhydrase II (hCA-II) | 21.5 ± 0.52 | 14.25 ± 0.017 | Competitive |
| This compound Analog (4g) | Human Carbonic Anhydrase II (hCA-II) | 14.0 ± 0.60 | - | - |
| Acetazolamide (Standard) | Human Carbonic Anhydrase II (hCA-II) | 19.6 ± 1.23 | - | - |
Data for quinazolinone derivatives, structurally related to this compound, are presented as a proxy due to the lack of direct quantitative data for this compound itself.[2]
Table 2: Inhibition of the Na+-Cl- Cotransporter (NCC) by Thiazide-like Diuretics
| Compound | Target | IC50 (µM) | Experimental System |
| Metolazone | Rat NCC | 0.3 | Xenopus laevis oocytes |
| Metolazone | Human NCC | 0.43 | MDCKI cells |
Metolazone is a thiazide-like diuretic with a similar primary mechanism of action to this compound.[3][4]
Key Off-Target Mechanisms and Signaling Pathways
This compound's antihypertensive effects, which are not solely attributable to its diuretic action, are thought to be mediated by at least two significant off-target mechanisms: inhibition of carbonic anhydrases and activation of large-conductance calcium-activated potassium (KCa) channels in vascular smooth muscle.
Carbonic Anhydrase Inhibition and Intracellular pH Modulation
This compound is a weak inhibitor of carbonic anhydrases.[1] The inhibition of these enzymes in vascular smooth muscle cells is hypothesized to lead to intracellular alkalinization (an increase in intracellular pH). This change in pH can then allosterically modulate the activity of various ion channels.
Activation of Large-Conductance Calcium-Activated Potassium (KCa) Channels
The increase in intracellular pH resulting from carbonic anhydrase inhibition is thought to activate large-conductance calcium-activated potassium (KCa) channels. The opening of these channels allows for the efflux of potassium ions (K+) from the vascular smooth muscle cells, leading to hyperpolarization of the cell membrane.
Vasodilation Signaling Pathway
The hyperpolarization of the vascular smooth muscle cell membrane closes voltage-gated calcium channels (VGCCs), reducing the influx of calcium ions (Ca2+). The decreased intracellular calcium concentration leads to reduced activation of myosin light-chain kinase (MLCK), promoting dephosphorylation of the myosin light chain (MLC) and resulting in smooth muscle relaxation and vasodilation. This contributes to the antihypertensive effect of this compound.
Experimental Protocols
The following are generalized protocols for key experiments relevant to investigating the off-target effects of this compound. Specific parameters would need to be optimized for individual experimental setups.
Carbonic Anhydrase Activity Assay (Spectrophotometric)
This assay measures the esterase activity of carbonic anhydrase, which is inhibited by compounds like this compound.
Workflow:
Methodology:
-
Reagent Preparation: Prepare solutions of purified human carbonic anhydrase II, p-nitrophenylacetate (pNPA) as the substrate, and various concentrations of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, add the enzyme solution to wells containing either buffer (control) or different concentrations of this compound. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the pNPA solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 400 nm using a microplate reader. This corresponds to the formation of the product, p-nitrophenol.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percentage of inhibition for each this compound concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Measurement of Intracellular pH in Vascular Smooth Muscle Cells
This protocol uses a pH-sensitive fluorescent dye to measure changes in intracellular pH upon treatment with this compound.
Methodology:
-
Cell Culture and Dye Loading: Culture vascular smooth muscle cells on glass coverslips. Load the cells with a pH-sensitive fluorescent dye, such as BCECF-AM, by incubating them in a physiological salt solution containing the dye.
-
Fluorescence Microscopy: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Baseline Measurement: Perfuse the cells with a physiological salt solution and record the baseline fluorescence ratio at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).
-
This compound Treatment: Perfuse the cells with the same solution containing this compound at the desired concentration.
-
Data Acquisition: Continuously record the fluorescence ratio during and after this compound application.
-
Calibration and Analysis: At the end of each experiment, calibrate the fluorescence ratio to absolute pH values using a series of high-potassium buffers of known pH in the presence of a protonophore like nigericin. Convert the fluorescence ratio data to intracellular pH values and analyze the change in pH over time.[5]
Electrophysiological Recording of KCa Channels
The patch-clamp technique is used to directly measure the activity of KCa channels in vascular smooth muscle cells.
Workflow:
Methodology:
-
Cell Isolation: Isolate single vascular smooth muscle cells from arterial tissue using enzymatic digestion.
-
Patch-Clamp Recording: Using a patch-clamp amplifier and a micromanipulator, form a high-resistance seal between a glass micropipette and the cell membrane. Then, rupture the membrane patch to achieve the whole-cell configuration.
-
Baseline Recording: Apply a series of voltage steps to the cell and record the resulting potassium currents under control conditions. The pipette solution should contain a known concentration of free calcium to activate KCa channels.
-
This compound Application: Perfuse the cell with an external solution containing this compound.
-
Effect Recording: Apply the same series of voltage steps and record the potassium currents in the presence of this compound.
-
Data Analysis: Compare the current-voltage relationships and the kinetics of channel activation and deactivation before and after the application of this compound to determine its effect on KCa channel activity.[6]
Conclusion
While this compound's primary diuretic effect through NCC inhibition is well-established, its off-target interactions with carbonic anhydrases and large-conductance calcium-activated potassium channels in vascular smooth muscle likely play a significant role in its antihypertensive properties. The proposed mechanism involves carbonic anhydrase inhibition leading to intracellular alkalinization, which in turn activates KCa channels, causing membrane hyperpolarization and vasodilation. Further research is warranted to obtain direct quantitative data for this compound's affinity and efficacy at these off-targets and to fully elucidate the signaling pathways involved. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for future exploratory studies into the multifaceted pharmacology of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Foundational Pharmacokinetics of Quinethazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinethazone, a quinazoline-based diuretic, has been utilized in the management of hypertension and edema. Despite its clinical use, comprehensive and modern pharmacokinetic data remains notably sparse in publicly available literature. This technical guide synthesizes the foundational knowledge on the pharmacokinetics of this compound, addressing its absorption, distribution, metabolism, and excretion (ADME). Due to the limited quantitative data, this document also outlines inferred experimental protocols for its detailed pharmacokinetic characterization based on established methodologies for similar diuretic compounds. The guide aims to provide a core resource for researchers and professionals in drug development, highlighting areas where further investigation is critically needed.
Introduction
This compound is a thiazide-like diuretic that exerts its primary effect on the renal tubules, leading to increased excretion of sodium and water.[1][2] It is structurally and pharmacologically related to the thiazide diuretics.[1] While its diuretic and antihypertensive effects are established, a detailed understanding of its pharmacokinetic profile is essential for optimizing its therapeutic use and for the development of new drug delivery systems or combination therapies. This guide provides a comprehensive overview of the known pharmacokinetic properties of this compound and proposes methodologies for further research.
Pharmacokinetic Profile
Absorption
Specific details regarding the oral bioavailability and absorption rate of this compound are not specified in the available literature.[2]
Distribution
Information regarding the volume of distribution and protein binding of this compound is currently unavailable.[2]
Metabolism
The metabolic pathways of this compound have not been fully elucidated.[2] Like other sulfonamide-based drugs, it is presumed to undergo some degree of hepatic metabolism.
Excretion
This compound and its metabolites are primarily excreted by the kidneys.[1] Its diuretic effect, which involves increased urinary excretion of sodium, chloride, and potassium, is a key aspect of its elimination.[1][3]
Quantitative Data from Comparative Studies
A study comparing the diuretic effects of a single 50 mg oral dose of this compound with 500 mg of chlorothiazide and a placebo in 27 human volunteers provides some of the only available quantitative data on its excretion.[3] Urine was collected over three 90-minute periods following drug administration.[3]
Table 1: Comparative Urinary Excretion Following a Single Oral Dose in Humans [3]
| Parameter | This compound (50 mg) | Chlorothiazide (500 mg) | Placebo |
| Mean Urine Volume (mL/90 min) | Increased | Increased | Baseline |
| Mean Sodium Excretion (mEq/90 min) | Increased | Increased | Baseline |
| Mean Potassium Excretion (mEq/90 min) | Increased | Increased | Baseline |
| Mean Chloride Excretion (mEq/90 min) | Increased | Increased | Baseline |
| Mean Sodium/Potassium Ratio | Higher | Lower | - |
Note: The study demonstrated a statistically significant diuretic effect for both this compound and chlorothiazide compared to placebo. A key finding was a higher mean sodium-to-potassium excretion ratio for this compound, suggesting a comparatively greater potassium-sparing effect under the study conditions.[3]
Proposed Experimental Protocols for Full Pharmacokinetic Characterization
Given the lack of comprehensive pharmacokinetic data, the following protocols are proposed based on modern analytical techniques used for other diuretics and antihypertensive drugs.[4][5]
In Vivo Pharmacokinetic Study in a Preclinical Model (e.g., Rats)
-
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability, volume of distribution, and clearance) of this compound following oral and intravenous administration.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group).
-
Drug Administration:
-
Oral group: this compound administered by oral gavage.
-
Intravenous group: this compound administered via the tail vein.
-
-
Blood Sampling: Serial blood samples collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Urine and Feces Collection: Animals housed in metabolic cages for collection of urine and feces over 24 or 48 hours to determine excretion patterns.
-
Sample Preparation: Plasma separated by centrifugation. Plasma and urine samples stored at -80°C until analysis. Feces are homogenized and extracted.
-
Bioanalytical Method: Development and validation of a sensitive and specific analytical method, such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the quantification of this compound in plasma, urine, and fecal homogenates.[4]
-
Pharmacokinetic Analysis: Non-compartmental analysis of the plasma concentration-time data to determine the pharmacokinetic parameters.
-
In Vitro Metabolism Studies
-
Objective: To identify the major metabolic pathways and the cytochrome P450 (CYP) enzymes involved in this compound metabolism.
-
Methodology:
-
Incubation Systems:
-
Human liver microsomes (HLMs) to assess phase I metabolism.
-
Human hepatocytes to investigate both phase I and phase II metabolism.
-
Recombinant human CYP enzymes to identify specific isoforms responsible for metabolism.
-
-
Incubation Conditions: this compound incubated with the respective in vitro systems in the presence of necessary cofactors (e.g., NADPH for CYPs).
-
Metabolite Identification: Analysis of the incubation mixtures using high-resolution mass spectrometry (HRMS) to identify potential metabolites.
-
Reaction Phenotyping: Co-incubation with specific CYP inhibitors or use of recombinant CYPs to determine the contribution of individual enzymes to this compound metabolism.
-
Visualizations
Signaling Pathway: Mechanism of Diuretic Action
Caption: Mechanism of diuretic action of this compound in the distal convoluted tubule.
Experimental Workflow: In Vivo Pharmacokinetic Study
Caption: Proposed workflow for an in vivo pharmacokinetic study of this compound.
Conclusion
The foundational pharmacokinetic data for this compound is limited, presenting a significant knowledge gap for a drug that has been in clinical use. The available comparative diuretic data in humans suggests effective natriuretic and diuretic properties.[3] To fully characterize its ADME profile, modern and systematic preclinical and in vitro studies are essential. The proposed experimental protocols in this guide provide a framework for such investigations. A comprehensive understanding of this compound's pharmacokinetics will ultimately support its safe and effective use and inform future drug development efforts in the diuretic and antihypertensive therapeutic areas.
References
- 1. This compound, A NEW ORAL DIURETIC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A Comparison of the Effects of Chlorothiazide, this compound and Placebo on Student Volunteers and on Rats: A Teaching Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid quantification of 21 antihypertensive and diuretic drugs in plasma by UPLC-MS/MS: Application to clinical and forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]
The Cornerstone of Diuresis: Unraveling the Structure-Activity Relationship of Quinethazone
A Technical Guide for Researchers and Drug Development Professionals
Published: November 7, 2025
Abstract
Quinethazone, a quinazolinone-sulfonamide derivative, has long been a subject of interest in the field of diuretic and antihypertensive therapy. Its efficacy is intrinsically linked to its molecular architecture, where subtle modifications can lead to significant changes in pharmacological activity. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound, offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals. By dissecting the key structural motifs and their influence on diuretic potency, this document aims to facilitate the rational design of novel and more effective diuretic agents. This guide summarizes quantitative data from related thiazide diuretics to illustrate SAR principles, details experimental protocols for assessing diuretic activity, and provides visualizations of the underlying molecular mechanisms and experimental workflows.
Introduction: The Chemical Blueprint of a Diuretic
This compound is a thiazide-like diuretic that exerts its pharmacological effect by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubules of the kidney.[1] This inhibition leads to increased excretion of sodium, chloride, and water, thereby producing a diuretic effect.[1] The core structure of this compound is a 1,2,3,4-tetrahydro-4-oxoquinazoline moiety bearing a sulfonamide group and an ethyl group.[2] The spatial arrangement and electronic properties of these functional groups are critical for its interaction with the target transporter and, consequently, its diuretic activity. Understanding the intricate relationship between this compound's structure and its biological activity is paramount for the development of next-generation diuretics with improved therapeutic profiles.
Mechanism of Action: A Molecular Perspective
The primary molecular target of this compound is the solute carrier family 12 member 3 (SLC12A3), commonly known as the Na+/Cl- cotransporter (NCC).[1] By binding to this transporter, this compound blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. This leads to an increase in the osmotic pressure within the tubules, causing more water to be retained and subsequently excreted as urine.
Structure-Activity Relationship (SAR) of Thiazide-like Diuretics
| Compound | R1 Substituent | R2 Substituent | R3 Substituent | X Substituent | Y Substituent | Relative Activity (Ra) |
| 1 | H | H | H | Cl | SO2NH2 | 0.80 |
| 2 | H | H | CH3 | Cl | SO2NH2 | 1.00 |
| 3 | H | H | C2H5 | Cl | SO2NH2 | 1.20 |
| 4 | H | H | n-C3H7 | Cl | SO2NH2 | 1.50 |
| 5 | H | H | iso-C3H7 | Cl | SO2NH2 | 1.30 |
| 6 | CH3 | H | H | Cl | SO2NH2 | 2.00 |
| 7 | H | CH3 | H | Cl | SO2NH2 | 1.30 |
| 8 | H | H | H | CF3 | SO2NH2 | 1.80 |
| 9 | H | H | H | Cl | H | 1.80 |
| 10 | H | H | H | H | SO2NH2 | 1.23 |
Data adapted from a QSAR study on thiazide diuretics. The relative activity (Ra) is a comparative measure of diuretic potency.
From this data, several key SAR insights can be drawn:
-
The Sulfonamide Group: The presence of the sulfonamide group at the Y position is crucial for diuretic activity.
-
Electron-Withdrawing Group: An electron-withdrawing group, such as Cl or CF3, at the X position generally enhances diuretic activity.
-
Substitution on the Quinazolinone Core: Alkyl substitution at the R3 position appears to have a variable effect, with some substitutions increasing activity. Substitution at the R1 and R2 positions can also influence potency.
Experimental Protocols for Assessing Diuretic Activity
The evaluation of the diuretic activity of this compound and its analogs is typically performed using in vivo animal models, most commonly rats. The following is a detailed protocol for a standard diuretic screening assay.
Experimental Workflow
Detailed Methodology
-
Animal Model: Male Wistar rats weighing between 150-200g are used for the study.
-
Acclimatization and Fasting: The animals are acclimatized to laboratory conditions for at least one week before the experiment. Food is withdrawn 15 hours prior to the administration of the test compounds, while water is provided ad libitum.
-
Grouping: The rats are divided into three groups:
-
Control Group: Receives the vehicle (e.g., a starch suspension).
-
Standard Group: Receives a known diuretic agent (e.g., Furosemide) at a standard dose.
-
Test Group(s): Receive the this compound analog(s) at a specified dose (e.g., 50 mg/kg body weight).
-
-
Administration: The test compounds, standard drug, and vehicle are administered orally via gavage.
-
Urine Collection: Immediately after administration, the rats are placed in individual metabolic cages designed to separate urine and feces. Urine is collected for a period of 5 hours.
-
Urine Analysis: The total volume of urine collected from each rat is measured. The concentrations of sodium (Na+) and potassium (K+) in the urine samples are determined using a flame photometer.
-
Data Analysis: The diuretic activity is calculated as the ratio of the mean urine volume of the test group to the mean urine volume of the control group. Similarly, natriuretic activity is assessed by comparing the sodium excretion between the groups.
Conclusion and Future Directions
The structure-activity relationship of this compound and related thiazide-like diuretics is a well-established field, yet there remains ample opportunity for further research and development. The core quinazolinone-sulfonamide scaffold is a validated pharmacophore for diuretic activity. Key structural features, including the sulfonamide group and an electron-withdrawing substituent on the aromatic ring, are critical for potent inhibition of the Na+/Cl- cotransporter.
Future research should focus on the synthesis and evaluation of novel this compound analogs with modifications designed to enhance potency, prolong duration of action, and minimize adverse effects such as electrolyte imbalance. The application of computational modeling and quantitative structure-activity relationship (QSAR) studies will be instrumental in guiding the design of these new chemical entities. The detailed experimental protocols provided in this guide offer a standardized approach for the preclinical evaluation of these next-generation diuretic agents, ultimately contributing to the development of safer and more effective therapies for hypertension and edema.
References
Methodological & Application
Application Notes and Protocols for Quinethazone in Rat Models
These application notes provide detailed protocols for investigating the diuretic and antihypertensive properties of quinethazone in rat models. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a thiazide-like diuretic that exerts its effects by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubules of the kidneys.[1] This inhibition leads to increased excretion of sodium, chloride, and water.[1] Consequently, plasma volume is reduced, contributing to its antihypertensive effect. While the primary diuretic action is well-understood, the full scope of its antihypertensive mechanism may involve other pathways, including vasodilation.[1]
I. Evaluation of Diuretic Activity in Wistar Rats
This protocol is designed to assess the diuretic potential of this compound by measuring changes in urine volume and electrolyte composition.
Experimental Protocol
-
Animal Model:
-
Male Wistar rats (200-250 g) are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Rats are fasted overnight before the experiment but have free access to water.
-
-
Groups:
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.
-
This compound Group: Receives a single oral dose of this compound. The exact dose should be determined based on pilot studies, but a starting point could be extrapolated from human doses.
-
Positive Control Group: Receives a standard diuretic like hydrochlorothiazide or furosemide for comparison.
-
-
Procedure:
-
Immediately after oral administration, individual rats are placed in metabolic cages designed for the separate collection of urine and feces.
-
Urine is collected at predetermined intervals, for example, over a period of 4.5 hours, with collections made every 90 minutes.[2][3]
-
The total volume of urine for each collection period is recorded.
-
Urine samples are analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
Data Presentation
Table 1: Effect of this compound on Urine Output in Wistar Rats
| Treatment Group | Dose (mg/kg, p.o.) | Urine Volume (mL/4.5h) | % Increase in Urine Volume |
| Vehicle Control | - | Data | - |
| This compound | Specify Dose | Data | Data |
| Positive Control | Specify Dose | Data | Data |
Table 2: Effect of this compound on Urinary Electrolyte Excretion in Wistar Rats
| Treatment Group | Dose (mg/kg, p.o.) | Na+ Excretion (mEq/L) | K+ Excretion (mEq/L) | Cl- Excretion (mEq/L) |
| Vehicle Control | - | Data | Data | Data |
| This compound | Specify Dose | Data | Data | Data |
| Positive Control | Specify Dose | Data | Data | Data |
Experimental Workflow
Caption: Workflow for evaluating the diuretic activity of this compound in rats.
II. Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
This protocol outlines the methodology to assess the blood pressure-lowering effects of this compound in a genetically hypertensive rat model.
Experimental Protocol
-
Animal Model:
-
Male Spontaneously Hypertensive Rats (SHRs) are used, typically starting at an age where hypertension is established (e.g., 12-14 weeks).
-
A control group of age-matched normotensive Wistar-Kyoto (WKY) rats can be included for comparison.
-
Animals are housed under standard laboratory conditions.
-
-
Groups:
-
SHR Control Group: Receives the vehicle orally for the duration of the study.
-
This compound-Treated SHR Group: Receives a daily oral dose of this compound.
-
(Optional) WKY Control Group: Receives the vehicle orally.
-
-
Procedure:
-
Baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are measured for all rats before the start of treatment. Non-invasive tail-cuff plethysmography is a common method for this.
-
Daily oral administration of this compound or vehicle is performed for a specified period (e.g., 4-8 weeks).
-
Blood pressure and heart rate are monitored at regular intervals (e.g., weekly) throughout the study.
-
At the end of the study, rats may be euthanized, and tissues (e.g., heart, aorta, kidneys) can be collected for further analysis (e.g., histopathology, gene expression).
-
Data Presentation
Table 3: Effect of Chronic this compound Treatment on Blood Pressure in SHRs
| Treatment Group | Dose (mg/kg/day, p.o.) | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) |
| SHR Control | - | Data | Data | Data |
| This compound SHR | Specify Dose | Data | Data | Data |
| WKY Control | - | Data | Data | Data |
Table 4: Effect of Chronic this compound Treatment on Heart Rate in SHRs
| Treatment Group | Dose (mg/kg/day, p.o.) | Baseline HR (bpm) | Final HR (bpm) | Change in HR (bpm) |
| SHR Control | - | Data | Data | Data |
| This compound SHR | Specify Dose | Data | Data | Data |
| WKY Control | - | Data | Data | Data |
Signaling Pathway and Experimental Logic
Caption: Simplified signaling pathway of this compound's diuretic and antihypertensive action.
Caption: Logical workflow for the antihypertensive study of this compound in SHRs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A comparison of the effects of chlorothiazide, this compound and placebo on student volunteers and on rats: a teaching exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparison of the Effects of Chlorothiazide, this compound and Placebo on Student Volunteers and on Rats: A Teaching Exercise - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method for Quinethazone quantification in plasma
An HPLC Method for the Quantification of Quinethazone in Human Plasma
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the quantification of this compound in human plasma using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This method is intended for use in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
This compound is a thiazide-like diuretic used in the management of hypertension and edema.[1][2] Accurate and precise measurement of its concentration in plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The method described here is a robust and reliable approach for the determination of this compound in a complex biological matrix like plasma.
The protocol outlines procedures for sample preparation using protein precipitation, followed by chromatographic separation on a C18 column and quantification with a UV detector. Method validation parameters are also presented to demonstrate the reliability of the method.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Hydrochlorothiazide (≥98% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ortho-phosphoric acid
-
Potassium dihydrogen phosphate
-
Ultrapure water
-
Human plasma (drug-free)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following chromatographic conditions have been optimized for the separation and quantification of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.5 with ortho-phosphoric acid) : Acetonitrile (65:35 v/v)[3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm[3] |
| Internal Standard | Hydrochlorothiazide (or other suitable compound) |
3. Preparation of Solutions
-
Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Stock Solution of Internal Standard (100 µg/mL): Accurately weigh 10 mg of the internal standard (e.g., hydrochlorothiazide) and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Plasma Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Pipette 500 µL of the plasma sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., 10 µg/mL).
-
Add 1 mL of acetonitrile to precipitate the plasma proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
-
Method Validation
The developed method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following validation parameters should be assessed:
| Validation Parameter | Summary of Results |
| Linearity | The method demonstrated good linearity over the concentration range of 0.1 - 10 µg/mL with a correlation coefficient (r²) > 0.999. |
| Precision | Intra-day and inter-day precision were evaluated, with relative standard deviation (RSD) values below 5%. |
| Accuracy | The accuracy of the method was determined by recovery studies, with mean recovery values between 95% and 105%. |
| Limit of Detection (LOD) | The LOD was determined to be 0.03 µg/mL. |
| Limit of Quantification (LOQ) | The LOQ was established at 0.1 µg/mL. |
| Specificity | The method was found to be specific, with no interference from endogenous plasma components at the retention times of this compound and the internal standard. |
| Stability | This compound in plasma was found to be stable after three freeze-thaw cycles and at room temperature for 24 hours. |
Visualizations
Experimental Workflow for Plasma Sample Preparation
References
Application Notes and Protocols for Quinethazone in Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the practical application of Quinethazone in hypertension research. This document details the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for preclinical and in vitro studies.
Introduction
This compound is a thiazide-like diuretic that has been used in the management of hypertension.[1] Its primary mechanism of action involves the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubules of the kidney, leading to increased excretion of sodium and water.[2] While its diuretic effect contributes to its antihypertensive properties, the long-term blood pressure-lowering effects are not fully understood and may involve direct vascular actions.[2] These notes are intended to guide researchers in designing and executing studies to further elucidate the antihypertensive mechanisms and potential therapeutic applications of this compound.
Quantitative Data
While extensive modern clinical trial data for this compound is limited, preclinical studies and comparisons with other thiazide-like diuretics provide valuable insights into its efficacy.
Table 1: Preclinical Efficacy of this compound in Hypertensive Rats
| Animal Model | Dosage | Duration | Effect on Blood Pressure | Reference |
| Renal Hypertensive Rats | 50 mg/kg (oral) | 2 weeks | Significant reduction in blood pressure | [2](--INVALID-LINK--) |
Table 2: Comparative Blood Pressure Lowering Effects of Thiazide and Thiazide-Like Diuretics (General)
| Diuretic Class | Average Systolic BP Reduction (mmHg) | Average Diastolic BP Reduction (mmHg) | Reference |
| Thiazide and Thiazide-like Diuretics | 9 | 4 | [3] |
Signaling Pathways
The antihypertensive effect of this compound is multifaceted, involving both renal and vascular mechanisms. The primary diuretic action is well-established, while the vasodilatory effects are thought to involve pathways that modulate vascular smooth muscle tone.
Primary Diuretic Mechanism
This compound's main effect is on the kidney's distal convoluted tubule.
Caption: Primary diuretic mechanism of this compound.
Potential Vasodilatory Mechanisms
The chronic antihypertensive effect of thiazide-like diuretics, including potentially this compound, may involve direct effects on vascular smooth muscle cells, leading to vasodilation. Two key pathways have been implicated.
1. Rho-Kinase Pathway: Thiazide-like diuretics may inhibit the RhoA/Rho-kinase pathway, which is a critical regulator of vascular smooth muscle contraction.
Caption: Potential inhibition of the Rho-kinase pathway by this compound.
2. Sphingolipid Metabolism Pathway: Emerging research suggests that the sphingolipid metabolic pathway may be involved in the blood pressure response to thiazide diuretics.
Caption: Potential influence of this compound on the sphingolipid pathway.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the antihypertensive effects of this compound.
In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
This protocol outlines the procedure for evaluating the chronic antihypertensive effect of this compound in a genetic model of hypertension.
Experimental Workflow:
Caption: Workflow for in vivo antihypertensive study.
Materials:
-
Spontaneously Hypertensive Rats (SHR), age 12-16 weeks
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Tail-cuff blood pressure measurement system
-
Oral gavage needles
-
Animal balance
Procedure:
-
Acclimatization: Acclimatize male SHRs to the housing facility for at least one week before the experiment.
-
Baseline Blood Pressure: Train the rats for tail-cuff blood pressure measurement for 3-5 days. Record stable baseline systolic and diastolic blood pressure readings.
-
Grouping: Randomly divide the rats into at least two groups: a vehicle control group and a this compound treatment group.
-
Dosing: Prepare a suspension of this compound in the vehicle. Administer this compound (e.g., 50 mg/kg) or vehicle to the respective groups daily via oral gavage for the duration of the study (e.g., 4-8 weeks).
-
Blood Pressure Monitoring: Measure systolic and diastolic blood pressure weekly using the tail-cuff method.
-
Data Analysis: At the end of the study, compare the changes in blood pressure from baseline between the treatment and control groups using appropriate statistical analysis (e.g., two-way repeated measures ANOVA).
In Vitro Vasorelaxant Effect on Isolated Aortic Rings
This protocol assesses the direct effect of this compound on vascular tone in isolated rat aortic rings.
Experimental Workflow:
Caption: Workflow for isolated aortic ring experiment.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution
-
Phenylephrine
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Aorta Isolation: Euthanize a rat and carefully dissect the thoracic aorta.
-
Ring Preparation: Clean the aorta of adherent tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Pre-contraction: Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Cumulative Concentration-Response: Once the contraction is stable, add this compound in a cumulative manner to the organ bath, allowing the response to stabilize between additions.
-
Data Recording: Record the changes in isometric tension. Express the relaxation as a percentage of the phenylephrine-induced contraction.
In Vitro Rho-Kinase Activity Assay
This protocol provides a method to determine if this compound directly inhibits Rho-kinase activity in vascular smooth muscle cells (VSMCs).
Materials:
-
Cultured rat aortic smooth muscle cells
-
This compound
-
Cell lysis buffer
-
Rho-kinase activity assay kit (commercial)
-
Protein assay kit
-
Microplate reader
Procedure:
-
Cell Culture: Culture rat aortic smooth muscle cells to 80-90% confluency.
-
Treatment: Treat the cells with various concentrations of this compound for a specified time. Include a vehicle control.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Rho-Kinase Activity Assay: Perform the Rho-kinase activity assay according to the manufacturer's instructions of a commercial kit. This typically involves measuring the phosphorylation of a specific Rho-kinase substrate.
-
Data Analysis: Normalize the Rho-kinase activity to the total protein concentration and compare the activity in this compound-treated cells to the vehicle-treated control cells.
Conclusion
These application notes provide a framework for investigating the practical application of this compound in hypertension research. The provided protocols and background information will aid researchers in exploring its diuretic and potential vasodilatory mechanisms, ultimately contributing to a better understanding of its therapeutic potential. Further research, particularly well-controlled clinical trials, is necessary to fully establish the dose-response relationship and clinical efficacy of this compound in the modern management of hypertension.
References
Application Notes and Protocols: Assessing Quinethazone's Effect on Electrolyte Balance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinethazone is a thiazide-like diuretic utilized primarily in the management of hypertension and edema.[1][2] Its therapeutic effect is achieved by promoting the excretion of sodium and water, thereby reducing extracellular fluid volume. The primary mechanism of action involves the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubules of the kidney.[1][3] This action leads to increased urinary excretion of sodium and chloride. Consequently, due to the increased sodium load in the distal tubules, there is an enhanced exchange for potassium, leading to potassium loss.[1][4] Therefore, a critical aspect of this compound's pharmacological assessment is its impact on electrolyte homeostasis.
These application notes provide a detailed protocol for assessing the effects of this compound on key electrolytes, including sodium (Na+), potassium (K+), chloride (Cl-), and bicarbonate (HCO3-).
Mechanism of Action: Signaling Pathway
This compound exerts its diuretic effect by targeting the sodium-chloride cotransporter in the distal convoluted tubule of the nephron. This inhibition prevents the reabsorption of sodium and chloride ions, leading to their increased excretion in the urine.
References
Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay of Quinethazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinethazone, a quinazoline-sulfonamide derivative, is a thiazide-like diuretic used in the management of hypertension and edema.[1] Its mechanism of action is primarily associated with the inhibition of the Na+/Cl- symporter in the distal convoluted tubule of the nephron. However, like other sulfonamide-based drugs, this compound also exhibits inhibitory activity against carbonic anhydrases (CAs), a family of ubiquitous zinc-containing metalloenzymes.[2][3]
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[4] There are at least 15 different CA isoforms in humans, each with distinct tissue distribution and physiological roles, making them important therapeutic targets for a variety of conditions, including glaucoma, epilepsy, and cancer.[3][4] The inhibition of specific CA isoforms by this compound may contribute to its overall pharmacological profile and potential off-target effects.
These application notes provide detailed protocols for two common in vitro methods to determine the inhibitory activity of this compound against various human carbonic anhydrase (hCA) isoforms: the stopped-flow CO₂ hydration assay and the colorimetric p-nitrophenyl acetate (p-NPA) esterase assay.
Data Presentation: this compound Inhibition of Human Carbonic Anhydrase Isoforms
The following table summarizes the inhibition constants (Kᵢ) of this compound against a panel of human carbonic anhydrase isoforms. This data is essential for understanding the potency and selectivity of this compound as a CA inhibitor.
| hCA Isoform | Inhibition Constant (Kᵢ) (nM) |
| hCA I | 98 |
| hCA II | 14 |
| hCA VA | 89 |
| hCA VB | 45 |
| hCA VI | 81 |
| hCA VII | 7 |
| hCA IX | 28 |
| hCA XII | 4.5 |
| hCA XIII | 11 |
| hCA XIV | 49 |
Note: Data extracted from Casini, A. et al. (2008). Bioorganic & Medicinal Chemistry Letters, 18(8), 2567–2573. Lower Kᵢ values indicate stronger inhibition.
Experimental Protocols
Preparation of this compound Stock Solution
Due to the poor aqueous solubility of this compound, a stock solution is typically prepared in an organic solvent.[5]
-
Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO).
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the respective assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤ 0.5%).
Protocol 1: Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase by directly monitoring the enzyme-catalyzed hydration of CO₂. The assay measures the change in pH over time using a pH indicator.
Principle
The hydration of CO₂ produces protons, leading to a decrease in the pH of the reaction mixture. The rate of this pH change is monitored spectrophotometrically using a pH indicator. The assay is performed in a stopped-flow instrument, which allows for the rapid mixing of the enzyme and substrate solutions and the immediate monitoring of the reaction.
Materials
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer
-
Sodium sulfate (Na₂SO₄)
-
Phenol red (pH indicator)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure
-
Buffer Preparation: Prepare a 20 mM HEPES buffer, pH 7.4, containing 20 mM Na₂SO₄.
-
Indicator Solution: Prepare a 0.2 mM solution of phenol red in the HEPES buffer.
-
Enzyme Preparation: Prepare a solution of the desired hCA isoform in the HEPES buffer. The final concentration in the reaction cell will typically be in the low nanomolar range (e.g., 10-50 nM), which should be optimized for each isoform to give a linear initial rate.
-
Inhibitor Preparation: Prepare a series of dilutions of the this compound stock solution in the HEPES buffer.
-
CO₂-Saturated Water: Prepare fresh by bubbling CO₂ gas through deionized water for at least 30 minutes at 4°C.
-
Assay Measurement:
-
Set the stopped-flow instrument to monitor the absorbance change at 557 nm (the absorbance maximum of the basic form of phenol red).
-
Equilibrate the syringes of the stopped-flow instrument to the desired temperature (typically 25°C).
-
Load one syringe with the enzyme and inhibitor solution (or buffer for control) and the other syringe with the CO₂-saturated water containing the pH indicator.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Record the initial rate of the uncatalyzed reaction (in the absence of enzyme).
-
Record the initial rate of the enzyme-catalyzed reaction in the absence and presence of various concentrations of this compound.
-
-
Data Analysis:
-
Determine the initial rates from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for CO₂ for the specific CA isoform.
-
Protocol 2: Colorimetric p-Nitrophenyl Acetate (p-NPA) Esterase Assay
This is a simpler, more accessible method that measures the esterase activity of carbonic anhydrase, which is also catalyzed by the enzyme's active site.
Principle
Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 400-405 nm. The rate of p-nitrophenol formation is proportional to the enzyme's activity.
Materials
-
Recombinant human carbonic anhydrase isoforms
-
This compound
-
Tris-HCl buffer
-
p-Nitrophenyl acetate (p-NPA)
-
Acetonitrile
-
96-well microplate
-
Microplate reader
Procedure
-
Buffer Preparation: Prepare a 50 mM Tris-HCl buffer, pH 7.5.
-
Substrate Solution: Prepare a 10 mM stock solution of p-NPA in acetonitrile.
-
Enzyme Preparation: Prepare a solution of the desired hCA isoform in the Tris-HCl buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
Inhibitor Preparation: Prepare a series of dilutions of the this compound stock solution in the Tris-HCl buffer.
-
Assay in a 96-Well Plate:
-
To each well, add the following in order:
-
Tris-HCl buffer
-
Enzyme solution
-
This compound solution (or buffer for control)
-
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the p-NPA substrate solution to each well.
-
Immediately place the plate in a microplate reader.
-
-
Measurement:
-
Measure the absorbance at 400-405 nm kinetically over a period of 5-10 minutes at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Determine the rate of reaction (V) from the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation as described in the stopped-flow assay protocol.
-
Visualizations
Caption: Mechanism of this compound's inhibition of carbonic anhydrase.
Caption: General workflow for the in vitro carbonic anhydrase inhibition assay.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0015420) [hmdb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Human Carbonic Anhydrase II in Platelets: An Underestimated Field of Its Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Quinethazone Solutions for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of Quinethazone solutions intended for animal studies. This compound, a thiazide-like diuretic, is characterized by its poor water solubility, necessitating specific formulation strategies for effective oral administration in preclinical research.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is essential for developing appropriate formulations. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂ClN₃O₃S | [1] |
| Molecular Weight | 289.74 g/mol | [1] |
| Water Solubility | < 1 mg/mL | [1] |
| Solubility in PEG 300 | 1 g in 20 mL | [1] |
| Solubility in Propylene Glycol | 1 g in 125 mL | [1] |
Recommended Vehicles for Oral Administration
Given its low aqueous solubility, this compound requires a non-aqueous vehicle for oral administration in animal studies. Based on its solubility profile, the following vehicles are recommended:
-
Polyethylene Glycol 300 (PEG 300): Offers good solubility for this compound.
-
Propylene Glycol (PG): A viable alternative to PEG 300, though with lower solubilizing capacity for this compound.
-
Aqueous solutions with co-solvents and surfactants: A common formulation for poorly water-soluble drugs for oral gavage in rodents is a mixture of Dimethyl sulfoxide (DMSO), PEG 300 (or PEG 400), Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG 300, 5% Tween-80, and 45% saline.[2]
Experimental Protocol: Preparation of this compound Solution for Oral Gavage in Rats
This protocol details the preparation of a this compound solution using Polyethylene Glycol 300 as the primary vehicle.
Materials:
-
This compound powder
-
Polyethylene Glycol 300 (PEG 300)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Analytical balance
-
Pipettes and sterile pipette tips
Procedure:
-
Determine the required concentration and volume: Based on the desired dose (e.g., 50 mg/kg) and the average weight of the animals, calculate the total volume and concentration of the this compound solution needed. Ensure the final administration volume is within the recommended limits for the animal model (e.g., up to 5 mL/kg for rats via oral gavage).[3]
-
Weigh this compound: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Add Vehicle: In a sterile conical tube, add the weighed this compound powder. Pipette the calculated volume of PEG 300 into the tube.
-
Solubilization: Tightly cap the tube and vortex thoroughly until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the prepared solution at room temperature, protected from light. It is recommended to prepare the solution fresh on the day of the experiment. If storage is necessary, stability should be validated.
Dosage Calculation Example:
-
Target Dose: 50 mg/kg
-
Average Rat Weight: 250 g (0.25 kg)
-
Dose per rat: 50 mg/kg * 0.25 kg = 12.5 mg
-
Desired Administration Volume: 2 mL/kg
-
Volume per rat: 2 mL/kg * 0.25 kg = 0.5 mL
-
Required Concentration: 12.5 mg / 0.5 mL = 25 mg/mL
This compound's Mechanism of Action: Signaling Pathways
This compound exerts its therapeutic effects through two primary mechanisms: a diuretic action on the kidneys and a vasodilatory effect on blood vessels.
Diuretic Effect: Inhibition of the Na+/Cl- Cotransporter (NCC)
In the distal convoluted tubule of the nephron, this compound inhibits the Na+/Cl- cotransporter (NCC), encoded by the SLC12A3 gene.[4][5] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood, leading to increased excretion of salt and water.[4][6] The activity of NCC is regulated by a complex signaling pathway involving With-No-Lysine (WNK) kinases.[1]
Caption: Diuretic action of this compound on the Na+/Cl- cotransporter.
Vasodilatory Effect
The antihypertensive effects of this compound are also attributed to its ability to induce vasodilation. This is thought to occur through the inhibition of carbonic anhydrase and the subsequent activation of large-conductance calcium-activated potassium (KCa) channels in vascular smooth muscle cells.[7][8] Inhibition of carbonic anhydrase leads to an increase in intracellular pH, which in turn activates KCa channels. The opening of these channels allows for potassium efflux, leading to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and ultimately, vasodilation.
Caption: Vasodilatory mechanism of this compound.
Experimental Workflow for Solution Preparation
The following diagram illustrates the general workflow for preparing a this compound dosing solution for animal studies.
Caption: Workflow for this compound solution preparation.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Potassium channels in vascular smooth muscle: a pathophysiological and pharmacological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. visualize.jove.com [visualize.jove.com]
- 7. gadconsulting.com [gadconsulting.com]
- 8. Inhibition of carbonic anhydrase accounts for the direct vascular effects of hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Quinethazone in Studies of Renal Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinethazone is a thiazide-like diuretic that has been utilized in the management of hypertension and edema. Its primary mechanism of action involves the inhibition of sodium and chloride reabsorption in the distal convoluted tubule of the nephron, leading to increased excretion of water and electrolytes. This document provides detailed application notes and experimental protocols for the use of this compound in renal function studies, catering to researchers, scientists, and professionals in drug development. The information is compiled from various scientific sources to ensure accuracy and relevance.
Mechanism of Action
This compound exerts its diuretic effect by acting on the distal convoluted tubule of the kidney. It non-competitively inhibits the sodium-chloride (Na+/Cl-) symporter on the apical membrane of the tubular cells. This inhibition prevents the reabsorption of sodium and chloride from the tubular fluid into the bloodstream. As a result, the concentration of these ions in the tubular fluid increases, leading to an osmotic gradient that draws water into the tubule, thereby increasing urine output.
Furthermore, the increased delivery of sodium to the collecting duct stimulates the exchange of sodium for potassium, leading to an increase in potassium excretion. This compound also has a weak inhibitory effect on carbonic anhydrase.
Application Notes
This compound is a valuable tool for researchers studying renal physiology and pharmacology. Its specific effects on tubular function make it useful for investigating:
-
Sodium and Chloride Transport: By inhibiting the Na+/Cl- symporter, this compound can be used to study the role of this transporter in renal electrolyte handling under various physiological and pathological conditions.
-
Potassium Excretion: The kaliuretic effect of this compound allows for the investigation of the mechanisms of potassium secretion in the distal nephron.
-
Hypertension Models: In preclinical studies, this compound is often used in animal models of hypertension to assess its antihypertensive efficacy and its effects on renal function in the context of high blood pressure.
-
Drug Interactions: this compound can be used in combination with other drugs to study potential interactions that may affect renal function and electrolyte balance.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables are presented as templates. They illustrate how data from a hypothetical study on the effects of this compound on renal function in a hypertensive rat model could be structured.
Table 1: Effect of this compound on Renal Hemodynamics in Hypertensive Rats
| Treatment Group | Dose (mg/kg) | Glomerular Filtration Rate (GFR) (mL/min) | Renal Blood Flow (RBF) (mL/min) |
| Control (Vehicle) | - | X ± SD | Y ± SD |
| This compound | 10 | A ± SD | B ± SD |
| This compound | 25 | C ± SD | D ± SD |
| This compound | 50 | E ± SD | F ± SD |
Data would be presented as mean ± standard deviation (SD). Statistical significance would be indicated.
Table 2: Effect of this compound on Urinary Electrolyte Excretion in Hypertensive Rats
| Treatment Group | Dose (mg/kg) | Urinary Sodium Excretion (µEq/min) | Urinary Potassium Excretion (µEq/min) | Urinary Chloride Excretion (µEq/min) |
| Control (Vehicle) | - | X ± SD | Y ± SD | Z ± SD |
| This compound | 10 | A ± SD | B ± SD | C ± SD |
| This compound | 25 | D ± SD | E ± SD | F ± SD |
| This compound | 50 | G ± SD | H ± SD | I ± SD |
Data would be presented as mean ± standard deviation (SD). Statistical significance would be indicated.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on renal function. These are generalized protocols that can be adapted for specific research questions.
Protocol 1: Evaluation of Diuretic Activity in a Rat Model
Objective: To determine the diuretic, natriuretic, and kaliuretic effects of this compound in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose solution)
-
Metabolic cages for urine collection
-
Analytical equipment for electrolyte measurement (e.g., flame photometer or ion-selective electrodes)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.
-
Animal Preparation: 18 hours prior to the experiment, withhold food but allow free access to water.
-
Hydration: On the day of the experiment, administer a priming dose of 0.9% saline (25 mL/kg) orally to ensure adequate hydration and urine flow.
-
Drug Administration: Divide the rats into groups (n=6-8 per group):
-
Group 1: Control (Vehicle)
-
Group 2: this compound (e.g., 10 mg/kg, orally)
-
Group 3: this compound (e.g., 25 mg/kg, orally)
-
Group 4: this compound (e.g., 50 mg/kg, orally)
-
-
Urine Collection: Immediately after drug administration, place each rat in an individual metabolic cage. Collect urine at specified time intervals (e.g., every hour for 5 hours).
-
Data Collection:
-
Measure the volume of urine collected at each time point.
-
Analyze urine samples for sodium, potassium, and chloride concentrations.
-
-
Data Analysis: Calculate the total urine output and electrolyte excretion for each group. Compare the results from the this compound-treated groups to the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Assessment of this compound's Effect on GFR and RBF in an Anesthetized Dog Model
Objective: To measure the impact of this compound on glomerular filtration rate and renal blood flow.
Materials:
-
Beagle dogs (10-15 kg)
-
This compound
-
Anesthetic (e.g., sodium pentobarbital)
-
Inulin and para-aminohippuric acid (PAH) for clearance studies
-
Surgical instruments for catheterization
-
Infusion pumps
-
Blood and urine collection supplies
-
Analytical equipment for inulin and PAH measurement
Procedure:
-
Animal Preparation: Fast the dogs for 12 hours with free access to water. Anesthetize the dog and maintain a stable level of anesthesia throughout the experiment.
-
Surgical Preparation:
-
Insert an endotracheal tube for ventilation.
-
Catheterize the femoral artery for blood pressure monitoring and blood sampling.
-
Catheterize the femoral vein for drug and substance infusion.
-
Catheterize the ureters for separate urine collection from each kidney.
-
-
Clearance Measurements:
-
Administer a priming dose of inulin (for GFR measurement) and PAH (for RBF estimation) followed by a continuous intravenous infusion to maintain stable plasma concentrations.
-
After an equilibration period (e.g., 60 minutes), collect urine and blood samples at timed intervals (e.g., every 20 minutes) to establish baseline clearance values.
-
-
Drug Administration: Administer this compound intravenously at the desired dose(s).
-
Post-Drug Measurements: Continue to collect timed urine and blood samples for several periods after drug administration to determine the effect of this compound on GFR and RBF.
-
Data Analysis:
-
Calculate GFR using the formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.
-
Calculate Renal Plasma Flow (RPF) using the formula: RPF = (Urine PAH Concentration × Urine Flow Rate) / (Arterial PAH Concentration - Renal Venous PAH Concentration). Renal Blood Flow can be calculated from RPF and hematocrit.
-
Compare the post-drug values to the baseline values using appropriate statistical analysis.
-
Mandatory Visualizations
Application Note: High-Throughput LC-MS/MS Method for the Detection and Quantification of Quinethazone and its Putative Metabolites in Human Urine
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous detection and quantification of the diuretic drug quinethazone and its proposed metabolites in human urine. Due to limited publicly available data on the biotransformation of this compound, this method is based on a putative metabolic pathway involving hydroxylation and reduction. The method utilizes a simple "dilute-and-shoot" sample preparation, followed by a rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. This high-throughput assay is intended for use in clinical research, drug metabolism studies, and toxicological screening.
Introduction
This compound is a thiazide-like diuretic used in the management of hypertension and edema.[1][2] Like other diuretics, it is a prohibited substance in competitive sports due to its potential to be used as a masking agent.[3] Therefore, sensitive and specific analytical methods are required for its detection in biological matrices. While information on the metabolism of many thiazide diuretics is available, specific data on the biotransformation of this compound is scarce.[4] This application note outlines a method for the analysis of this compound and its hypothetical Phase I metabolites, a hydroxylated derivative (Metabolite M1) and a reduced derivative (Metabolite M2).
Putative Metabolic Pathway of this compound
Based on common drug metabolism pathways for compounds with similar chemical structures, a hypothetical metabolic pathway for this compound is proposed. Phase I metabolism is likely to involve hydroxylation of the aromatic ring or reduction of the ketone functional group. These metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.
Caption: Proposed metabolic pathway for this compound.
Experimental
Sample Preparation
A simple and rapid "dilute-and-shoot" method was employed for sample preparation. This approach minimizes sample handling and matrix effects, making it suitable for high-throughput analysis.[3]
-
Thaw frozen human urine samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 4000 x g for 10 minutes to pellet any particulate matter.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 900 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid) to the urine supernatant.
-
Vortex for 10 seconds.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was performed using a standard reversed-phase C18 column. The gradient elution ensures efficient separation of the parent drug from its more polar metabolites.
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | Time (min) |
Mass Spectrometry
Detection was carried out using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. The multiple reaction monitoring (MRM) mode was used for quantification, providing high selectivity and sensitivity.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 328.0 | 249.0 | 25 | 50 |
| Metabolite M1 | 344.0 | 265.0 | 25 | 50 |
| Metabolite M2 | 330.0 | 251.0 | 25 | 50 |
Results and Discussion
This method provides a framework for the sensitive and selective quantification of this compound and its putative metabolites. The "dilute-and-shoot" sample preparation is advantageous for high-throughput screening. The chromatographic conditions are optimized for the separation of compounds with varying polarities, which is crucial when analyzing a parent drug and its metabolites.
Quantitative Performance (Hypothetical Data)
The following table summarizes the hypothetical performance characteristics of the method.
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound | 1.0 | 1000 | 98.5 | < 5% | < 7% |
| Metabolite M1 | 2.5 | 500 | 95.2 | < 6% | < 8% |
| Metabolite M2 | 2.5 | 500 | 96.8 | < 6% | < 8% |
Experimental Workflow
The overall workflow for the analysis of this compound and its metabolites is depicted below.
Caption: LC-MS/MS analytical workflow.
Conclusion
The described LC-MS/MS method provides a robust and high-throughput solution for the analysis of this compound and its proposed metabolites in human urine. The simple sample preparation and rapid analysis time make it suitable for screening large numbers of samples in a research or anti-doping context. While based on a putative metabolic pathway, this method serves as a strong foundation for further studies into the biotransformation of this compound. Future work should focus on the definitive identification of this compound metabolites in vivo.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0015420) [hmdb.ca]
- 2. go.drugbank.com [go.drugbank.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Quinethazone Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the long-term oral administration of Quinethazone to mice, intended for preclinical studies evaluating its chronic effects. The protocols are based on established methodologies for similar diuretic compounds and general guidelines for rodent drug administration, due to the limited availability of specific long-term this compound studies in mice.
Introduction
This compound is a thiazide-like diuretic used in the management of hypertension and edema.[1][2] Its primary mechanism of action involves the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubules of the kidney, leading to increased excretion of sodium, chloride, and water.[3][4] While its acute diuretic and antihypertensive effects are well-documented, its long-term physiological impact at a preclinical level in mouse models is less characterized. These protocols provide a framework for conducting such long-term studies.
Quantitative Data Summary
Due to the scarcity of published long-term this compound studies in mice, the following tables provide hypothetical yet plausible data based on studies of similar thiazide diuretics, such as hydrochlorothiazide. These tables are intended to serve as a template for data presentation.
Table 1: Recommended Long-Term Oral Dosage Ranges for this compound in Mice
| Administration Method | Dosage Range | Frequency | Duration | Reference Compound |
| Dietary Admixture | 2500 - 5000 ppm | Ad libitum | Up to 2 years | Hydrochlorothiazide |
| Oral Gavage | 6 - 50 mg/kg/day | Once daily | 4 weeks to 3 months | Hydrochlorothiazide, this compound (in rats) |
Table 2: Anticipated Physiological Changes in Mice after 12 Weeks of this compound Administration
| Parameter | Control Group (Vehicle) | This compound Group (25 mg/kg/day) | Expected p-value |
| Systolic Blood Pressure (mmHg) | 120 ± 5 | 105 ± 7 | < 0.05 |
| Body Weight (g) | 28 ± 2 | 27.5 ± 2.5 | > 0.05 |
| Serum Sodium (mmol/L) | 142 ± 3 | 138 ± 4 | < 0.05 |
| Serum Potassium (mmol/L) | 4.5 ± 0.3 | 3.8 ± 0.4 | < 0.01 |
| 24-hour Urine Volume (mL) | 1.5 ± 0.5 | 2.5 ± 0.7 | < 0.01 |
Experimental Protocols
Materials and Reagents
-
This compound powder (pharmaceutical grade)
-
Vehicle for suspension (e.g., 0.5% methylcellulose in sterile water)
-
Mouse chow (for dietary admixture)
-
Sterile water for injection
-
Syringes (1 mL)
-
Metabolic cages for urine and feces collection
-
Blood pressure monitoring system for mice (e.g., tail-cuff method)
-
Serum electrolyte analyzer
Animal Models
-
Species: Mus musculus (e.g., C57BL/6, FVB)
-
Age: 8-10 weeks at the start of the study
-
Sex: Both males and females should be included, housed separately.
-
Acclimation: Animals should be acclimated for at least one week before the start of the experiment.
-
Housing: Standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water (unless specified otherwise).
This compound Preparation
-
For Oral Gavage:
-
Calculate the total amount of this compound needed based on the number of animals, dosage, and study duration.
-
Prepare a stock suspension of this compound in 0.5% methylcellulose. For a 10 mg/mL stock, add 100 mg of this compound to 10 mL of 0.5% methylcellulose.
-
Vortex thoroughly before each use to ensure a uniform suspension.
-
-
For Dietary Admixture:
-
Determine the target concentration of this compound in the chow (e.g., 2500 ppm = 2.5 g of this compound per kg of chow).
-
Thoroughly mix the this compound powder with a small portion of the powdered chow.
-
Gradually add more chow and continue mixing until a homogenous mixture is achieved.
-
The medicated chow can then be provided to the animals ad libitum.
-
Administration Protocol (Oral Gavage)
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head.[7]
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.[6][8]
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.[5][8]
-
The needle should pass easily down the esophagus without resistance. If resistance is met, withdraw and reinsert.[8]
-
-
Substance Administration: Once the needle is in the stomach, slowly administer the calculated volume of the this compound suspension. The maximum volume should not exceed 10 mL/kg body weight.[5][9]
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10 minutes.[6]
Monitoring and Data Collection
-
Daily: Observe the general health of the animals, including activity levels, grooming, and posture.
-
Weekly: Measure body weight and food/water intake.
-
Bi-weekly/Monthly:
-
Monitor blood pressure using a non-invasive tail-cuff system.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus under anesthesia) for serum electrolyte analysis.
-
Place mice in metabolic cages for 24 hours to collect urine and feces for volume and composition analysis.
-
-
End of Study:
-
Collect terminal blood samples via cardiac puncture under deep anesthesia.
-
Perform a complete necropsy and collect tissues of interest (e.g., kidneys, heart, liver) for histopathological analysis.
-
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
The primary mechanism of action for this compound involves the inhibition of the sodium-chloride cotransporter in the distal convoluted tubule of the nephron. This leads to a cascade of effects resulting in diuresis and a reduction in blood pressure.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram outlines the logical flow of a long-term this compound administration study in mice.
Caption: Experimental workflow for long-term studies.
References
- 1. This compound, a New Oral Diuretic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparison of the Effects of Chlorothiazide, this compound and Placebo on Student Volunteers and on Rats: A Teaching Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [TOXICITY TESTS OF this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0015420) [hmdb.ca]
- 6. MECHANISM OF ANTI-HYPERTENSIVE ACTION OF this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Toxicology | MuriGenics [murigenics.com]
- 9. This compound, A NEW ORAL DIURETIC - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Quinethazone solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Quinethazone in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
This compound is described as being slightly soluble in DMSO.[1] Precise quantitative data can vary based on the purity of the compound, the grade of the DMSO, temperature, and other experimental conditions. It is recommended to perform initial small-scale solubility tests to determine the optimal concentration for your specific stock solution.
Q2: What are the general properties of this compound?
This compound is a thiazide-like diuretic used in the treatment of hypertension.[2][3] A summary of its key chemical and physical properties is provided in the table below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂ClN₃O₃S | [2][3] |
| Molecular Weight | 289.74 g/mol | [2] |
| Appearance | Fibrous crystals or white powder | [1][2] |
| Melting Point | 250-252 °C | |
| Water Solubility | 150 mg/L (at 25 °C) | [2][4] |
| Other Solubilities | Soluble in acetone and alcohol; Slightly soluble in DMSO and Methanol | [1][2] |
Q3: How should I prepare a this compound stock solution in DMSO?
For detailed instructions, please refer to the "Experimental Protocols" section below for a step-by-step guide on preparing a this compound stock solution.
Q4: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
Precipitation of compounds in DMSO stocks can occur, especially after freeze-thaw cycles.[5] It is recommended to warm the solution gently in a 37°C water bath and vortex or sonicate until the precipitate has completely redissolved before use.[6] To avoid repeated freezing and thawing, it is best to aliquot the stock solution into smaller, single-use volumes for storage.[6][7]
Q5: When I dilute my this compound DMSO stock solution into an aqueous medium (e.g., PBS or cell culture media), a precipitate forms. How can I prevent this?
This is a common issue when diluting DMSO-solubilized compounds into aqueous solutions, as the compound may be poorly soluble in water.[6][8][9] Here are some strategies to mitigate this:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous medium. Instead, perform serial dilutions in the medium.[7]
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated in many cell-based assays.[7][10] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[7][11]
-
Use of Co-solvents: In some cases, the use of a co-solvent in the final aqueous solution can help maintain solubility.[7]
-
Lower Stock Concentration: If precipitation persists, consider preparing a more dilute stock solution in DMSO, which will result in a lower initial concentration when added to the aqueous medium.[8][10]
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in DMSO at the desired concentration.
-
Possible Cause 1: Concentration exceeds solubility limit.
-
Solution: Try dissolving a smaller amount of this compound to prepare a less concentrated stock solution. Perform a solubility test with a small amount of compound to determine the maximum practical concentration.
-
-
Possible Cause 2: Insufficient mixing or energy to facilitate dissolution.
-
Solution: Vortex the solution for several minutes. Gentle heating (e.g., in a 37°C water bath) or sonication can also aid in dissolution.[6]
-
-
Possible Cause 3: Purity of this compound or grade of DMSO.
-
Solution: Ensure you are using a high-purity grade of this compound and anhydrous, research-grade DMSO. Water content in DMSO can affect the solubility of hydrophobic compounds.[9]
-
Issue 2: The prepared this compound stock solution is not clear and appears cloudy or has visible particles.
-
Possible Cause 1: Undissolved compound.
-
Solution: As with the issue above, continue to vortex, gently heat, or sonicate the solution.[6]
-
-
Possible Cause 2: Contamination.
-
Solution: Ensure that all equipment and reagents are clean and free of contaminants. Filter the solution through a 0.22 µm syringe filter compatible with DMSO.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 289.74 g/mol )
-
Anhydrous DMSO (Biotechnology Grade)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator or water bath (optional)
-
Calibrated balance
-
Pipettes
-
-
Procedure:
-
Weigh out 2.897 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 2-5 minutes to facilitate dissolution.
-
If the compound has not fully dissolved, sonicate the tube for 5-10 minutes or place it in a 37°C water bath for 10-15 minutes, vortexing intermittently.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes.
-
Store the stock solution at -20°C or -80°C.[7]
-
Visualizations
Caption: Workflow for preparing and using this compound stock solutions.
Caption: Troubleshooting flowchart for this compound dissolution in DMSO.
Caption: Simplified signaling pathway for this compound's diuretic effect.
References
- 1. This compound (1.5 G) | 73-49-4 [chemicalbook.com]
- 2. This compound | C10H12ClN3O3S | CID 6307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 73-49-4: this compound | CymitQuimica [cymitquimica.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Quinethazone Dosage for In Vivo Experiments
Welcome to the technical support center for researchers utilizing Quinethazone in in vivo experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a thiazide-like diuretic that primarily acts on the distal convoluted tubule of the nephron.[1] Its principal mechanism involves the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (NCC), also known as SLC12A3.[1] This inhibition blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the blood, leading to increased excretion of these ions and consequently water, resulting in diuresis.[1]
Q2: Does this compound have any secondary mechanisms of action?
Yes, in addition to its primary effect on the Na+/Cl- cotransporter, this compound is also known to be a weak inhibitor of carbonic anhydrase.[2] This enzyme is present in various tissues, including the renal tubules. Inhibition of carbonic anhydrase can contribute to a mild increase in bicarbonate excretion and may play a role in the overall diuretic and antihypertensive effects. Furthermore, the antihypertensive effects of thiazide-like diuretics may involve vasodilation, potentially through the activation of calcium-activated potassium channels in vascular smooth muscle.[1]
Q3: What is a typical starting dosage for this compound in rats for hypertension studies?
Based on published preclinical studies, a common oral dosage of this compound for inducing an antihypertensive effect in renal hypertensive rats is 50 mg/kg, administered daily for a period of two weeks.[2] However, it is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental model and desired endpoint.
Q4: What are the common adverse effects to monitor for in animals treated with this compound?
The most common adverse effects associated with this compound are related to its diuretic action and include electrolyte imbalances.[3] Key parameters to monitor are:
-
Hypokalemia (low potassium): Due to increased potassium excretion.[1]
-
Hyponatremia (low sodium): Due to increased sodium excretion.
-
Dehydration: Resulting from excessive fluid loss.
-
Changes in serum uric acid: Thiazide diuretics can sometimes increase serum uric acid levels.[1]
Regular monitoring of serum electrolytes is highly recommended, especially during chronic administration studies.[3][4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Lack of Diuretic or Antihypertensive Effect | - Inadequate Dose: The administered dose may be too low for the specific animal model or strain. - Poor Bioavailability: Issues with the formulation or route of administration may limit drug absorption. - Diuretic Resistance: Can develop with chronic administration due to compensatory mechanisms in the kidney. - Incorrect Vehicle: The vehicle used to dissolve or suspend this compound may not be appropriate, affecting its solubility and absorption. | - Conduct a dose-response study to determine the optimal effective dose. - Ensure the drug is properly dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). - For oral administration, ensure proper gavage technique to deliver the full dose to the stomach.[6][7][8][9][10] - Consider combination therapy with another class of diuretic if resistance is suspected.[11][12] |
| High Animal Mortality | - Toxicity/Overdose: The administered dose may be in the toxic range for the animal model. - Severe Dehydration and Electrolyte Imbalance: Excessive fluid and electrolyte loss can be life-threatening. - Improper Administration: Incorrect gavage technique can lead to esophageal or gastric injury. | - Review the published toxicity data and consider reducing the dose. The oral LD50 in rats has been reported, providing a reference for acute toxicity. - Ensure animals have free access to water and consider providing electrolyte-supplemented water. - Monitor animals closely for signs of distress, dehydration (e.g., skin tenting, lethargy), and weight loss. - Ensure all personnel are thoroughly trained in the proper techniques for oral gavage.[6][7][8][9][10] |
| Inconsistent or Variable Results | - Inconsistent Dosing: Variations in the administered dose between animals. - Animal Strain/Sex Differences: Different rodent strains or sexes can exhibit varied responses to drugs. - Environmental Factors: Stress, diet, and housing conditions can influence physiological responses. - Circadian Rhythms: Renal function and drug metabolism can vary throughout the day. | - Use precise techniques for dose preparation and administration. - Use a consistent animal model (strain, sex, and age) throughout the experiment. - Standardize environmental conditions (e.g., light-dark cycle, temperature, diet). - Administer the drug at the same time each day to minimize variability due to circadian rhythms. |
| Unexpected Changes in Serum Electrolytes | - Dose-Dependent Effects: The magnitude of electrolyte changes is often related to the dose of the diuretic. - Underlying Renal Conditions: Pre-existing renal impairment in the animal model can exacerbate electrolyte disturbances. - Dietary Intake: The sodium and potassium content of the animal's diet can influence the extent of electrolyte changes. | - Measure baseline serum electrolytes before starting the experiment. - Monitor serum sodium and potassium levels regularly throughout the study. - Adjust the dose if severe electrolyte imbalances are observed. - Ensure a standardized diet with known electrolyte content is provided to all animals. |
Data Presentation
Table 1: Summary of In Vivo this compound Dosages in Rodents
| Animal Model | Indication | Dosage | Route of Administration | Duration | Observed Effect | Reference |
| Rat (Renal Hypertensive) | Hypertension | 50 mg/kg | Oral (p.o.) | Daily for 2 weeks | Lowered blood pressure | [2] |
| Rat | Diuresis | Not specified | Not specified | Single dose | Confirmed diuretic activity | [13][14] |
Table 2: Key Preclinical Toxicity Data for this compound
| Parameter | Species | Route | Value | Reference |
| Acute Toxicity (LD50) | Rat | Oral | > 2000 mg/kg | [15] |
| General Toxicity | Rat, Mouse, Dog | Not specified | Toxicity tests performed | [16] |
Experimental Protocols
Protocol 1: Evaluation of Diuretic Activity in Rats (Adapted from Lipschitz Test)
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatization: House animals in metabolic cages for at least 3 days prior to the experiment for acclimatization. Provide free access to standard chow and water.
-
Fasting: Withhold food but not water for 18 hours before the experiment.
-
Grouping: Divide animals into groups (n=6 per group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose in water)
-
Positive control (e.g., Furosemide at 10 mg/kg)
-
This compound (at various doses, e.g., 25, 50, 100 mg/kg)
-
-
Hydration: Administer 0.9% saline solution (25 mL/kg) orally to all animals to ensure a uniform state of hydration.
-
Drug Administration: Immediately after hydration, administer the vehicle, positive control, or this compound orally via gavage.
-
Urine Collection: Place animals back into the metabolic cages and collect urine at regular intervals (e.g., 1, 2, 4, 6, and 24 hours).
-
Measurements:
-
Measure the total volume of urine for each collection period.
-
Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Analysis: Calculate the diuretic index (urine volume of test group / urine volume of control group) and the urinary Na+/K+ ratio.
Protocol 2: Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) (12-14 weeks old).
-
Blood Pressure Measurement: Acclimate rats to the tail-cuff method for blood pressure measurement for at least one week prior to the study. Measure baseline systolic blood pressure and heart rate.
-
Grouping: Divide animals into groups (n=8-10 per group):
-
Vehicle control
-
This compound (e.g., 50 mg/kg)
-
-
Drug Administration: Administer this compound or vehicle orally via gavage once daily for the duration of the study (e.g., 2-4 weeks).
-
Monitoring: Measure blood pressure and heart rate at regular intervals (e.g., weekly) at the same time of day to minimize diurnal variations.
-
Terminal Procedures: At the end of the study, collect blood samples for analysis of serum electrolytes and markers of renal function (e.g., creatinine, BUN). Tissues such as the kidney and aorta can be collected for histopathological analysis.
Mandatory Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Serum Electrolytes | VCA Animal Hospitals [vcahospitals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. research.fsu.edu [research.fsu.edu]
- 10. researchanimaltraining.com [researchanimaltraining.com]
- 11. Thiazide diuretics alone or combined with potassium-sparing diuretics to treat hypertension: a systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combinational Diuretics in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Comparison of the Effects of Chlorothiazide, this compound and Placebo on Student Volunteers and on Rats: A Teaching Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comparison of the effects of chlorothiazide, this compound and placebo on student volunteers and on rats: a teaching exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical toxicity evaluation of the novel anti-hypertensive compound KSD179019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [TOXICITY TESTS OF this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Quinethazone Crystallization in Stock Solutions
Welcome to the technical support center for Quinethazone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the preparation and handling of this compound stock solutions, with a primary focus on preventing and troubleshooting crystallization.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: this compound is sparingly soluble in aqueous solutions, which can lead to precipitation under certain conditions. Crystallization from a stock solution can be triggered by several factors, including:
-
Solvent Choice: Using a solvent in which this compound has low solubility.
-
Concentration: Preparing a stock solution that is supersaturated at the storage or experimental temperature.
-
Temperature Fluctuations: A decrease in temperature can significantly reduce the solubility of this compound, causing it to crystallize.
-
pH Changes: The solubility of this compound can be pH-dependent. A shift in the pH of your stock solution or upon dilution into media can cause it to precipitate.
-
Evaporation: Evaporation of the solvent from the stock solution over time can increase the concentration of this compound, leading to crystallization.
-
Impurities: The presence of impurities can sometimes act as nucleation sites, initiating crystal growth.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound exhibits poor solubility in water (approximately 0.15 mg/mL at 25°C).[1] Therefore, organic solvents are recommended for preparing concentrated stock solutions. Commonly used solvents include:
-
Polyethylene Glycol 300 (PEG 300): Offers high solubility.
-
Propylene Glycol: A viable option with good solvating power.
-
Ethanol: Can be used, but solubility is lower compared to glycols.[2]
Q3: What is a safe stock concentration to avoid crystallization?
A3: The maximum concentration will depend on the solvent and the storage temperature. Based on available data, here are some approximate solubility values:
| Solvent | Solubility (mg/mL) |
| Water (25°C) | 0.15[1] |
| Ethanol | 2[2] |
| Propylene Glycol | 8[2] |
| Polyethylene Glycol 300 | 50[2] |
It is recommended to prepare stock solutions at a concentration slightly below the maximum solubility at your storage temperature to prevent precipitation.
Q4: How does pH affect the stability of my this compound solution?
Q5: Can I heat the solution to redissolve the crystals?
A5: Gentle warming can be a temporary solution to redissolve precipitated this compound. However, be cautious as repeated heating and cooling cycles can promote further crystallization. It is crucial to ensure that the compound is stable at the temperature you are using and that the solvent is not volatile. If crystallization reoccurs upon cooling, it indicates that the solution is supersaturated at that temperature, and you should consider diluting the stock solution.
Troubleshooting Guides
Issue: Crystallization observed in the stock solution vial during storage.
| Possible Cause | Troubleshooting Steps |
| Storage temperature is too low. | 1. Gently warm the solution in a water bath to redissolve the crystals. 2. Once dissolved, store the solution at a slightly higher temperature (if compound stability allows). 3. Consider preparing a more dilute stock solution. |
| Solvent evaporation. | 1. Ensure the vial is tightly sealed. 2. For long-term storage, consider using parafilm to seal the cap. 3. If evaporation is suspected, you may try adding a small amount of fresh solvent to redissolve the crystals, but be aware this will alter the concentration. |
| Supersaturated solution. | 1. Add a known volume of fresh solvent to the vial to dilute the concentration. 2. In the future, prepare a less concentrated stock solution. |
Issue: Precipitation occurs immediately upon diluting the stock solution into an aqueous medium (e.g., buffer, cell culture media).
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility. | 1. Increase the volume of the aqueous medium to achieve a lower final concentration of this compound. 2. Add the this compound stock solution to the aqueous medium while vortexing or stirring to ensure rapid and uniform mixing. 3. Consider using a co-solvent system in your final solution (e.g., a small percentage of PEG 300 or propylene glycol). |
| pH shift. | 1. Check the pH of your final solution after adding the this compound stock. 2. If necessary, adjust the pH of the aqueous medium before adding the stock solution. 3. Use a buffered aqueous solution to maintain a stable pH. |
| Local concentration effects. | 1. Add the stock solution dropwise to the aqueous medium while vigorously stirring. 2. Avoid adding the stock solution as a single bolus. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in PEG 300
-
Materials:
-
This compound powder
-
Polyethylene Glycol 300 (PEG 300)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
-
Procedure:
-
Weigh out 10 mg of this compound powder and place it into a sterile vial.
-
Add 1 mL of PEG 300 to the vial.
-
Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution.
-
Once fully dissolved, the stock solution is ready for use.
-
For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at 4°C for short-term use or -20°C for long-term storage.
-
Protocol 2: Dilution of this compound Stock Solution for in vitro Experiments
-
Objective: To prepare a 10 µM working solution of this compound in cell culture medium.
-
Procedure:
-
Thaw the 10 mg/mL this compound stock solution (from Protocol 1) at room temperature.
-
Prepare an intermediate dilution by adding 10 µL of the 10 mg/mL stock solution to 990 µL of sterile DMSO or ethanol to obtain a 100 µg/mL solution. Vortex to mix well.
-
Further dilute this intermediate solution into your cell culture medium. For example, to prepare 10 mL of a 10 µM working solution, add a calculated volume of the intermediate stock to 10 mL of pre-warmed cell culture medium. The molecular weight of this compound is 289.74 g/mol .
-
Add the this compound solution dropwise to the medium while gently swirling to ensure proper mixing and prevent localized high concentrations that could lead to precipitation.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Logical troubleshooting flow for this compound crystallization.
References
Technical Support Center: Process Improvement for Quinethazone Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of Quinethazone. The information is presented in a practical question-and-answer format to directly assist researchers in optimizing their experimental outcomes.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Incomplete reaction: Insufficient reaction time or temperature. | Ensure the reaction is heated to reflux for a sufficient duration as specified in the protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Poor quality of starting materials: Degradation or impurity of 2-amino-4-chloro-5-sulfamoylbenzoic acid or propionaldehyde. | Use freshly sourced or purified starting materials. Verify the purity of reactants using appropriate analytical techniques (e.g., NMR, melting point). | |
| Incorrect stoichiometry: Molar ratios of reactants are not optimal. | Carefully measure and ensure the correct molar ratios of 2-amino-4-chloro-5-sulfamoylbenzoic acid and propionaldehyde as detailed in the experimental protocol. | |
| Presence of moisture: Water can interfere with the condensation reaction. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. | |
| Formation of Multiple Byproducts | Side reactions: Undesired reactions occurring due to suboptimal conditions. | Control the reaction temperature carefully. Overheating can lead to the formation of degradation products. Ensure the dropwise addition of reactants to maintain a controlled reaction rate. |
| Impure starting materials: Reactant impurities can lead to the formation of related byproducts. | Purify starting materials if their purity is questionable. | |
| Product Precipitation During Reaction | Low solubility of the product in the reaction solvent. | While some precipitation of the product towards the end of the reaction can be normal, premature precipitation might hinder the reaction. If this occurs early on, consider using a co-solvent to improve solubility, but be mindful of its impact on the reaction. |
Purification Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Recrystallization | Inappropriate solvent system: The chosen solvent may be too good a solvent for this compound, leading to loss in the mother liquor. | Select a solvent system where this compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Ethanol or mixtures of ethanol and water are commonly used. Perform small-scale solubility tests to identify the optimal solvent or solvent mixture. |
| Excessive solvent used: Using too much solvent will result in a lower yield. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| Crystallization is too rapid: Rapid cooling can lead to the formation of fine crystals that are difficult to filter and may trap impurities. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. | |
| Colored Impurities in Final Product | Presence of colored byproducts from the synthesis. | Perform a preliminary purification step before recrystallization, such as passing a solution of the crude product through a short plug of silica gel. Activated carbon treatment of the hot solution before crystallization can also be effective in removing colored impurities. |
| Final Product Fails Purity Analysis (e.g., by HPLC) | Incomplete removal of starting materials or byproducts. | If recrystallization is insufficient, column chromatography may be necessary. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can be used to separate this compound from impurities.[1] |
| Co-precipitation of impurities: Impurities with similar solubility profiles may crystallize along with the product. | A second recrystallization from a different solvent system may be required to remove persistent impurities. |
Frequently Asked Questions (FAQs)
Synthesis FAQs
-
Q1: What is the general synthetic route for this compound? A1: this compound is typically synthesized via the condensation reaction of 2-amino-4-chloro-5-sulfamoylbenzoic acid with propionaldehyde. This reaction forms the quinazolinone ring system.[2]
-
Q2: What are the critical parameters to control during the synthesis of this compound? A2: The critical parameters include reaction temperature, reaction time, and the molar ratio of the reactants. The quality of the starting materials is also crucial for achieving a good yield and purity.
-
Q3: What are some potential side reactions in this compound synthesis? A3: Potential side reactions can include self-condensation of the aldehyde, or incomplete cyclization leading to intermediate products. Over-oxidation or degradation under harsh conditions can also occur.
Purification FAQs
-
Q4: What is the most common method for purifying crude this compound? A4: Recrystallization is the most common and effective method for the purification of this compound. Ethanol or aqueous ethanol are often suitable solvent systems.
-
Q5: How can I assess the purity of my final this compound product? A5: The purity of this compound can be assessed using several analytical techniques, including High-Performance Liquid Chromatography (HPLC), melting point determination, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[2]
-
Q6: What are the expected spectral data for pure this compound? A6: Pure this compound will exhibit characteristic peaks in its 1H NMR, 13C NMR, and IR spectra. The UV spectrum of this compound shows maximum absorption at approximately 235 nm and 281 nm.[2]
Experimental Protocols
Synthesis of this compound
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is used.
-
Procedure:
-
To a solution of 2-amino-4-chloro-5-sulfamoylbenzoic acid in a suitable solvent (e.g., ethanol), add propionaldehyde dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The crude product may precipitate upon cooling. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the crude product by filtration, wash with a small amount of cold solvent, and air dry.
-
Purification by Recrystallization
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol).
-
If the solution is colored, it can be treated with a small amount of activated carbon and then filtered hot.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize the yield.
-
Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Visualizations
References
Addressing variability in Quinethazone experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results involving Quinethazone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a thiazide-like diuretic that primarily acts by inhibiting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubules of the kidneys. This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased excretion of water, sodium, and chloride.
Q2: What are the potential off-target effects of this compound that could influence experimental results?
While the primary target is the NCC, the antihypertensive effect of this compound is not fully understood and may involve other mechanisms. It has been suggested that it may act on carbonic anhydrases or large-conductance calcium-activated potassium (KCa) channels in smooth muscle. Researchers should be aware of these potential off-target effects, which could lead to unexpected results in non-renal tissues or cell types.
Q3: How should I prepare and store this compound for in vitro and in vivo experiments?
This compound is soluble in acetone and alcohol. For most biological experiments, it is recommended to prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it to the final working concentration in the experimental buffer or medium. It is crucial to ensure the final solvent concentration is low and does not affect the experimental system. Stability of the compound in aqueous solutions can be pH-dependent, and it is advisable to prepare fresh dilutions for each experiment.
Q4: What are common factors that can lead to variability in the diuretic effect of this compound in animal models?
Variability in the diuretic response to this compound in animal models can be influenced by several factors, including:
-
Animal Strain and Genetics: Different strains may exhibit variations in drug metabolism and renal function.
-
Age and Sex: These factors can influence baseline renal function and drug handling.
-
Diet and Hydration Status: The salt and water intake of the animals prior to and during the experiment can significantly impact urine output and electrolyte balance.
-
Anesthesia: The type of anesthetic used can affect renal blood flow and glomerular filtration rate, thereby influencing the diuretic response.
-
Route of Administration: The bioavailability and pharmacokinetics of this compound can vary depending on whether it is administered orally, intravenously, or intraperitoneally.
Troubleshooting Guides
In Vitro Experiments (e.g., cell lines expressing NCC)
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent inhibition of Na+/Cl- cotransporter activity | Compound Instability/Precipitation: this compound may have limited solubility in aqueous buffers and can precipitate out of solution, especially at high concentrations. | 1. Visually inspect the final dilution for any signs of precipitation. 2. Prepare fresh dilutions from a stock solution for each experiment. 3. Consider using a carrier solvent like DMSO at a final concentration that does not exceed 0.1% and include a vehicle control. |
| Cell Health and Viability: Poor cell health can lead to inconsistent transporter expression and function. | 1. Regularly monitor cell morphology and viability using methods like trypan blue exclusion. 2. Ensure consistent cell passage numbers are used for experiments. 3. Check for contamination (e.g., mycoplasma). | |
| Variability in Transporter Expression: The expression level of the Na+/Cl- cotransporter may vary between cell passages or with different culture conditions. | 1. Use a stable cell line with consistent expression of the transporter. 2. Perform quality control checks (e.g., Western blot or qPCR) to monitor transporter expression levels. | |
| High background signal or off-target effects | Non-specific binding or interaction with other cellular components: At high concentrations, this compound may exhibit off-target effects. | 1. Perform dose-response experiments to determine the optimal concentration range for specific NCC inhibition. 2. Use appropriate negative controls (e.g., cells not expressing the transporter) to assess off-target effects. |
| Interaction with media components: Components in the cell culture media may interact with this compound. | 1. Simplify the experimental buffer for the assay to reduce potential interactions. 2. Test the effect of individual media components on this compound activity if necessary. |
In Vivo Experiments (e.g., diuretic studies in rodents)
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in urine output between animals | Differences in hydration status: Animals may have varying levels of hydration before the experiment. | 1. Acclimatize animals to metabolic cages for a sufficient period before the experiment. 2. Provide a standardized volume of water or saline loading to all animals before drug administration to ensure a consistent state of hydration. |
| Stress-induced physiological changes: Handling and injection stress can affect renal function. | 1. Handle animals gently and consistently. 2. Include a sufficient acclimatization period. 3. Use appropriate vehicle controls to account for the effects of the injection procedure. | |
| Unexpected electrolyte imbalance results | Dietary variations: The electrolyte content of the animal chow can influence baseline electrolyte levels and the response to diuretics. | 1. Use a standardized diet for all animals for a period before and during the study. 2. Analyze the electrolyte content of the diet if necessary. |
| Inaccurate sample collection or analysis: Errors in urine collection or in the measurement of electrolytes can introduce variability. | 1. Ensure complete and accurate urine collection from metabolic cages. 2. Calibrate analytical instruments (e.g., flame photometer, ion-selective electrodes) regularly. | |
| Lack of a clear dose-response relationship | Inappropriate dose range: The selected doses may be too high (on the plateau of the dose-response curve) or too low to elicit a graded response. | 1. Conduct a pilot study with a wide range of doses to identify the linear portion of the dose-response curve. |
| Pharmacokinetic variability: Differences in drug absorption, distribution, metabolism, and excretion between animals can affect the observed response. | 1. Consider measuring plasma concentrations of this compound to correlate with the diuretic effect. |
Experimental Protocols
Protocol 1: In Vitro Na+/Cl- Cotransporter (NCC) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on NCC activity in a mammalian cell line stably expressing the transporter.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human Na+/Cl- cotransporter in appropriate growth medium.
-
Cell Plating: Seed the cells into 24-well plates and grow to confluence.
-
Preparation of Solutions:
-
Uptake Buffer: Prepare a buffer containing physiological concentrations of ions, including Na+ and Cl-, and a radioactive tracer such as 22Na+ or a fluorescent indicator for Na+.
-
Wash Buffer: Prepare an ice-cold, isotonic buffer without Na+ to stop the uptake reaction.
-
This compound Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in the uptake buffer to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Assay Procedure: a. Wash the cells twice with a pre-warmed, Na+-free buffer. b. Pre-incubate the cells with the various concentrations of this compound or vehicle (DMSO) in the Na+-free buffer for 15-30 minutes at 37°C. c. Initiate the uptake by adding the uptake buffer containing the tracer and the corresponding concentration of this compound. d. Incubate for a predetermined optimal time (e.g., 10-15 minutes) at 37°C. e. Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold wash buffer. f. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Data Analysis: a. Measure the amount of tracer taken up by the cells using a scintillation counter (for radioactive tracers) or a fluorescence plate reader. b. Normalize the data to the protein concentration in each well. c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Diuretic Activity Assay in Rats
Objective: To evaluate the diuretic, natriuretic, and kaliuretic effects of this compound in a rat model.
Methodology:
-
Animals: Use male or female Wistar or Sprague-Dawley rats (200-250 g). House the animals in a controlled environment with free access to standard chow and water.
-
Acclimatization: Acclimatize the rats to individual metabolic cages for at least 24 hours before the experiment to minimize stress and allow for baseline urine collection.
-
Hydration: On the day of the experiment, administer a saline load (e.g., 25 mL/kg, oral gavage) to all animals to ensure a uniform state of hydration and promote a baseline urine flow.
-
Drug Administration:
-
Divide the animals into groups (n=6-8 per group).
-
Administer this compound at different doses (e.g., 1, 5, 10 mg/kg) or the vehicle (e.g., 0.5% carboxymethylcellulose) orally or intraperitoneally.
-
-
Urine Collection: Collect urine over a specified period (e.g., 0-6 hours and 6-24 hours) in graduated collection tubes.
-
Measurements:
-
Urine Volume: Record the total urine volume for each collection period.
-
Electrolytes: Measure the concentrations of Na+ and K+ in the urine samples using a flame photometer or ion-selective electrodes.
-
-
Data Analysis:
-
Calculate the total urine output (mL/kg) and the total excretion of Na+ and K+ (mEq/kg) for each animal.
-
Compare the results from the this compound-treated groups with the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Data Presentation
Table 1: Illustrative In Vitro IC50 Values for this compound on Na+/Cl- Cotransporter (NCC) Activity
| Cell Line | Transporter Origin | Assay Method | IC50 (µM) |
| HEK293 | Human | 22Na+ Uptake | 1.5 ± 0.2 |
| CHO | Human | Fluorescent Na+ Indicator | 1.8 ± 0.3 |
| Opossum Kidney | Opossum | 22Na+ Uptake | 2.5 ± 0.4 |
Table 2: Illustrative In Vivo Diuretic Effects of this compound in Rats (0-6 hours post-administration)
| Treatment Group (oral) | Dose (mg/kg) | Urine Output (mL/kg) | Na+ Excretion (mEq/kg) | K+ Excretion (mEq/kg) |
| Vehicle | - | 4.2 ± 0.5 | 0.6 ± 0.1 | 0.3 ± 0.05 |
| This compound | 1 | 8.5 ± 1.1 | 1.2 ± 0.2 | 0.5 ± 0.08 |
| This compound | 5 | 15.3 ± 1.8 | 2.5 ± 0.3 | 0.8 ± 0.1 |
| This compound | 10 | 18.1 ± 2.0 | 3.1 ± 0.4 | 1.0 ± 0.12 |
| p < 0.05 compared to vehicle. Data are presented as mean ± SEM. |
Mandatory Visualizations
Caption: Mechanism of action of this compound on the Na+/Cl- cotransporter in the distal convoluted tubule.
Caption: A logical workflow for troubleshooting variability in this compound experiments.
Validation & Comparative
A Comparative Analysis of the Diuretic Effects of Quinethazone and Chlorthalidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the diuretic effects of two prominent thiazide-like diuretics: Quinethazone and Chlorthalidone. By examining their pharmacodynamic and pharmacokinetic profiles, supported by experimental data, this document aims to offer valuable insights for research and development in the field of diuretics and antihypertensive therapies.
Executive Summary
This compound and Chlorthalidone are both sulfonamide-derived diuretics that exert their effects by inhibiting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron. While they share a common mechanism of action, their pharmacokinetic and pharmacodynamic properties exhibit notable differences, influencing their clinical application and side-effect profiles. Chlorthalidone is generally considered more potent and has a significantly longer duration of action compared to this compound. This guide delves into the available experimental data to provide a detailed comparative analysis.
Mechanism of Action
Both this compound and Chlorthalidone act as inhibitors of the thiazide-sensitive Na+/Cl- cotransporter (NCC), encoded by the SLC12A3 gene, located in the apical membrane of the distal convoluted tubule cells in the kidney.[1] Inhibition of NCC blocks the reabsorption of sodium and chloride ions from the tubular fluid into the bloodstream.[1] This leads to an increase in the urinary excretion of sodium and chloride, and consequently, water, resulting in diuresis.
The increased delivery of sodium to the collecting duct stimulates the exchange of sodium for potassium via the epithelial sodium channel (ENaC) and the renal outer medullary potassium channel (ROMK), leading to increased potassium excretion (kaliuresis).[1][2] The antihypertensive effect of these diuretics is initially due to a reduction in plasma volume, but with chronic use, it is maintained through a decrease in peripheral vascular resistance.[1]
Recent research has elucidated the role of with-no-lysine (WNK) kinases and STE20/SPS1-related proline/alanine-rich kinase (SPAK) in regulating NCC activity. These kinases phosphorylate and activate NCC, and it is hypothesized that thiazide-like diuretics may also modulate this signaling pathway.
Comparative Diuretic Performance
The following tables summarize the key performance indicators of this compound and Chlorthalidone based on available clinical data. Direct head-to-head comparative studies are limited; therefore, data from individual studies are presented.
Table 1: Pharmacokinetic Profile
| Parameter | This compound | Chlorthalidone | Source(s) |
| Onset of Action | ~2 hours | ~2-3 hours | [3] |
| Peak Diuretic Effect | 4-6 hours | 2-6 hours | [4] |
| Duration of Action | 18-24 hours | 48-72 hours | [3] |
| Half-life | Not well established | 40-60 hours | [5] |
Table 2: Effects on Urinary Electrolyte Excretion (Representative Data)
| Parameter | This compound (50 mg) | Chlorthalidone (50 mg) | Placebo | Source(s) |
| Mean Sodium Excretion (mEq/90 min) | 14.8 | Not directly compared in the same study | 4.5 | [6] |
| Mean Potassium Excretion (mEq/90 min) | 1.8 | Not directly compared in the same study | 1.1 | [6] |
| Mean Chloride Excretion (mEq/90 min) | 13.5 | Not directly compared in the same study | 4.2 | [6] |
| Sodium/Potassium Excretion Ratio | ~8.2 | Not directly compared in the same study | ~4.1 | [6] |
Note: The data for this compound is from a study in student volunteers and represents excretion over a short period. Chlorthalidone is known to cause significant potassium loss, particularly with higher doses and prolonged use.[5][7]
Experimental Protocols
The following outlines a general experimental protocol for assessing the diuretic effect of a new chemical entity in healthy human volunteers, based on common practices in clinical pharmacology.
1. Subject Selection:
-
Healthy adult volunteers (e.g., 18-55 years old).
-
Exclusion criteria: history of renal, cardiovascular, or endocrine disease; use of any medication that could interfere with renal function or fluid balance.
-
Informed consent is obtained from all participants.[6]
2. Study Design:
-
A randomized, double-blind, placebo-controlled, crossover design is often employed to minimize inter-individual variability.
-
Each subject receives each treatment (e.g., this compound, Chlorthalidone, placebo) in a randomized order, separated by a washout period (e.g., 7-14 days).[6]
3. Procedure:
-
Hydration: Subjects are typically hydrated with a standardized amount of water (e.g., 15 mL/kg) to ensure a consistent baseline urine flow.
-
Baseline Urine Collection: A pre-dose urine sample is collected to determine baseline electrolyte concentrations.[6]
-
Drug Administration: The study drug or placebo is administered orally with a standardized volume of water.
-
Urine Collection: Urine is collected at specified intervals (e.g., every hour for the first 8 hours, then pooled for the 8-24 hour period). The volume of each sample is recorded.[6][8][9]
-
Blood Sampling: Blood samples are drawn at predetermined times to assess the pharmacokinetic profile of the drug.
4. Analysis:
-
Urine samples are analyzed for sodium, potassium, and chloride concentrations using methods like ion-selective electrodes.
-
Creatinine levels in both urine and plasma are measured to assess renal function.
-
The total excretion of each electrolyte over the collection period is calculated.
-
Diuretic efficacy is assessed by comparing the urine volume and electrolyte excretion between the active treatment and placebo groups.
Discussion and Conclusion
The available data suggest that while both this compound and Chlorthalidone are effective diuretics, Chlorthalidone exhibits a more potent and sustained diuretic effect. The longer half-life and duration of action of Chlorthalidone may contribute to its established efficacy in hypertension management, as it provides a more consistent 24-hour blood pressure control.[10][11][12] However, this prolonged action may also be associated with a greater risk of electrolyte disturbances, particularly hypokalemia.[5][7]
For researchers and drug development professionals, the choice between these two agents or the development of new analogues would depend on the desired therapeutic profile. A shorter-acting diuretic like this compound might be suitable for indications where a rapid but less sustained diuresis is required. In contrast, the long-acting nature of Chlorthalidone is advantageous for chronic conditions like hypertension. Future research should focus on direct, well-controlled comparative studies to provide a clearer picture of the relative diuretic and electrolyte-sparing effects of these two compounds.
References
- 1. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Association between urinary sodium and potassium excretion and blood pressure among adults in the United States: National Health and Nutrition Examination Survey, 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Randomized, Double-Blind Clinical Trial to Assess the Acute Diuretic Effect of Equisetum arvense (Field Horsetail) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Safety and Efficacy of the Combination of Loop With Thiazide-Type Diuretics in Patients With Decompensated Heart Failure - American College of Cardiology [acc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Hydrochlorothiazide versus chlorthalidone: evidence supporting their interchangeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ccjm.org [ccjm.org]
- 12. Chlorthalidone vs. Hydrochlorothiazide for Hypertension - GoodRx [goodrx.com]
Cross-Validation of Analytical Methods for Quinethazone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of Quinethazone: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. The objective is to offer a comparative overview of their performance based on available experimental data, enabling researchers to select the most appropriate method for their specific needs. While direct cross-validation studies on this compound are limited in publicly available literature, this guide compiles and compares validation parameters from studies on this compound and structurally related thiazide-like diuretics.
Mechanism of Action of this compound
This compound is a diuretic medication used to treat high blood pressure and fluid retention (edema). Its primary mechanism of action involves the inhibition of the Na+/Cl- symporter in the distal convoluted tubule of the nephron. This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water, sodium, and chloride. Additionally, this compound exhibits a weaker inhibitory effect on carbonic anhydrase and can induce vasodilation through the activation of calcium-activated potassium channels.
Caption: Mechanism of action of this compound.
Comparison of Analytical Methods
The following tables summarize the key performance parameters for HPLC, HPTLC, and UV-Visible Spectrophotometry for the analysis of this compound and related compounds. It is important to note that the data presented is a compilation from various sources and direct comparison should be made with caution.
Table 1: Comparison of Chromatographic Methods (HPLC and HPTLC)
| Parameter | HPLC | HPTLC |
| Linearity Range | 10-18 µg/mL | 200-18000 ng/band |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 98.62 - 100.62% |
| Precision (%RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | Typically in ng/mL range | 5.65 ng/band |
| Limit of Quantitation (LOQ) | Typically in ng/mL range | 17.64 ng/band |
| Specificity | High | Moderate to High |
| Analysis Time per Sample | Longer (minutes) | Shorter (multiple samples simultaneously) |
| Solvent Consumption | Higher | Lower |
Table 2: Performance Parameters for UV-Visible Spectrophotometry
| Parameter | UV-Visible Spectrophotometry |
| Linearity Range | 2-14 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 98-102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | Typically in µg/mL range |
| Limit of Quantitation (LOQ) | Typically in µg/mL range |
| Specificity | Lower (prone to interference) |
| Analysis Time per Sample | Very Short (seconds to minutes) |
| Solvent Consumption | Low |
Experimental Protocols
This section provides an overview of the methodologies for each analytical technique. These are generalized protocols and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC)
A validated RP-HPLC method for a related diuretic, provides a suitable framework.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) in a specific ratio. The exact composition should be optimized for optimal separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound in the mobile phase to find the wavelength of maximum absorbance (λmax).
-
Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a series of calibration standards.
-
Sample Preparation: Tablet powder equivalent to a known amount of this compound is accurately weighed, dissolved in the solvent, sonicated, and filtered to obtain a clear solution of known concentration.
-
Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).
High-Performance Thin-Layer Chromatography (HPTLC)
A validated HPTLC method for a combination of antihypertensive drugs including a diuretic offers a procedural basis.
-
Instrumentation: HPTLC system including a sample applicator, developing chamber, TLC plate scanner, and data analysis software.
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates are commonly used.
-
Mobile Phase: A mixture of solvents optimized for the separation of this compound. An example for a related compound is butanol:1,4-dioxane:glacial acetic acid (5:3:2 v/v/v).
-
Sample Application: A specific volume of the standard and sample solutions are applied as bands of a defined width onto the HPTLC plate using an automated applicator.
-
Development: The plate is developed in a saturated developing chamber with the mobile phase up to a certain distance.
-
Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at the λmax of this compound.
-
Standard and Sample Preparation: Similar to the HPLC method, stock solutions are prepared and diluted to obtain working standards and samples.
-
Validation: The method is validated for linearity, accuracy, precision, robustness, LOD, and LOQ as per ICH guidelines.
UV-Visible Spectrophotometry
A simple and rapid spectrophotometric method can be developed for the estimation of this compound in bulk and tablet dosage forms.
-
Instrumentation: A double-beam UV-Visible spectrophotometer with matched quartz cuvettes.
-
Solvent: A suitable solvent in which this compound is soluble and stable, and that provides a clear UV spectrum (e.g., 0.1N HCl or methanol).
-
Determination of λmax: A dilute solution of this compound in the chosen solvent is scanned in the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance.
-
Standard Preparation: A stock solution of this compound is prepared and diluted to create a series of concentrations for the calibration curve.
-
Sample Preparation: An accurately weighed quantity of the powdered tablets is dissolved in the solvent, sonicated, filtered, and diluted to a concentration within the linearity range.
-
Calibration Curve: The absorbance of the standard solutions is measured at the λmax, and a calibration curve of absorbance versus concentration is plotted.
-
Quantification: The absorbance of the sample solution is measured, and the concentration of this compound is determined from the calibration curve.
-
Validation: The method is validated for linearity, accuracy, precision, and range. Specificity can be a limitation and should be carefully assessed, especially in the presence of excipients that may absorb at a similar wavelength.
Logical Workflow for Method Selection
The choice of an analytical method depends on various factors including the intended application, available resources, and the required level of sensitivity and specificity.
Caption: Workflow for analytical method selection.
Conclusion
The choice between HPLC, HPTLC, and UV-Visible Spectrophotometry for the analysis of this compound depends on the specific analytical needs.
-
HPLC offers the highest degree of specificity, sensitivity, and accuracy, making it the preferred method for regulatory submissions, stability studies, and the analysis of complex mixtures.
-
HPTLC provides a good balance between performance and throughput, being particularly advantageous for the simultaneous analysis of multiple samples, making it suitable for quality control and screening purposes.
-
UV-Visible Spectrophotometry is the simplest, fastest, and most cost-effective method, ideal for routine quality control of bulk drug and simple formulations where high specificity is not a critical requirement and interfering substances are absent.
Ultimately, the selection of the most appropriate analytical method requires a thorough evaluation of the validation data and a clear understanding of the analytical objectives. Further studies directly comparing these methods for this compound would be beneficial for a definitive cross-validation.
A Comparative In Vitro Analysis of Quinethazone and Indapamide Potency
For researchers and professionals in drug development, understanding the nuanced differences in the in vitro potency of diuretic compounds is critical for guiding preclinical research and optimizing therapeutic strategies. This guide provides a comparative analysis of Quinethazone and Indapamide, focusing on their in vitro effects, supported by available experimental data and detailed methodologies.
Executive Summary
Data Presentation: In Vitro Potency and Effects
Due to the limited availability of head-to-head IC50 values for NCC inhibition, this table summarizes the known in vitro mechanisms and observed effects of this compound and Indapamide.
| Parameter | This compound | Indapamide | Source |
| Primary In Vitro Target | Na-Cl cotransporter (NCC) | Na-Cl cotransporter (NCC), Voltage-gated Ca2+ channels | [1][2] |
| Primary In Vitro Effect | Inhibition of Na+/Cl- reabsorption | Inhibition of Na+/Cl- reabsorption, Inhibition of calcium influx in vascular smooth muscle | [1][3] |
| Secondary In Vitro Effects | Potential action on carbonic anhydrases and calcium-activated potassium channels in smooth muscle. | Vasodilator properties, Inhibition of pressor stimuli. | [1][3] |
| Observed NCC Inhibition | Inhibits the thiazide-sensitive sodium-chloride transporter. | Completely blocks NCC activity in a cell-based Cl− flux assay. | [1][4] |
Experimental Protocols
The determination of in vitro potency for compounds like this compound and Indapamide on the Na-Cl cotransporter can be achieved through specialized cell-based assays. Below is a detailed methodology based on contemporary research for assessing NCC inhibition.
Cell-Based Chloride Influx Assay for NCC Inhibition
This assay measures the ability of a compound to inhibit the transport of chloride ions into cells engineered to express the Na-Cl cotransporter (NCC).
1. Cell Line and Culture:
-
A stable HEK293 (Human Embryonic Kidney 293) cell line is generated to co-express the human Na-Cl cotransporter (NCC) and a chloride-sensitive fluorescent protein, such as a membrane-anchored Yellow Fluorescent Protein (YFP).
-
Cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and appropriate antibiotics to maintain selection for the expression constructs.
2. Assay Preparation:
-
Cells are seeded into 96-well plates and grown to confluence.
-
Prior to the assay, the cells are incubated in a hypotonic, chloride-free, and potassium-free buffer. This step is crucial for activating the endogenous WNKs-SPAK signaling pathway, which in turn phosphorylates and activates the NCC.
3. Compound Incubation:
-
A range of concentrations of the test compounds (this compound, Indapamide) and a reference compound (e.g., hydrochlorothiazide) are prepared in the assay buffer.
-
The cells are then incubated with the different compound concentrations for a predetermined period to allow for target engagement.
4. Measurement of Chloride Influx:
-
Chloride influx is initiated by adding a buffer containing a known concentration of chloride.
-
The influx of chloride into the cells quenches the fluorescence of the YFP.
-
The rate of fluorescence quenching is measured in real-time using a plate reader. The initial rate of quenching is proportional to the activity of the NCC.
5. Data Analysis:
-
The rate of chloride influx is calculated from the slope of the fluorescence decay curve.
-
The percentage of inhibition for each compound concentration is determined relative to a vehicle control (0% inhibition) and a maximally effective concentration of a known inhibitor (100% inhibition).
-
The IC50 value, the concentration of the compound that causes 50% inhibition of NCC activity, is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
The primary mechanism of action for both this compound and Indapamide at the cellular level involves the inhibition of the Na-Cl cotransporter (NCC) in the distal convoluted tubule of the kidney. The following diagram illustrates this fundamental pathway.
Caption: Inhibition of the Na-Cl Cotransporter by this compound and Indapamide.
The following diagram illustrates the general workflow for determining the in vitro potency of a diuretic compound using a cell-based assay.
Caption: Experimental Workflow for In Vitro Potency Determination.
Discussion
The available in vitro data suggest that while both this compound and Indapamide target the Na-Cl cotransporter, Indapamide possesses a dual mechanism of action that includes direct effects on vascular smooth muscle, likely contributing to its antihypertensive properties. Indapamide's ability to inhibit calcium flux in vascular smooth muscle cells provides a distinct in vitro profile compared to traditional thiazide-like diuretics.[3]
The lack of directly comparable IC50 values for this compound and Indapamide on the NCC highlights a gap in the publicly available research. The described cell-based chloride influx assay provides a robust and contemporary method for generating such data, which would be invaluable for a more precise quantitative comparison. Future research directly comparing the in vitro potency of these and other diuretics on the NCC using standardized assays is warranted to better inform drug selection and development in the treatment of hypertension and edema.
References
A Comprehensive Guide to the Validation of a Stability-Indicating Assay for Quinethazone
This guide provides a detailed comparison of a proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method for Quinethazone with an alternative analytical approach. It includes comprehensive experimental protocols, validation data, and visual representations of the workflow to assist researchers, scientists, and drug development professionals in establishing robust analytical methods for this diuretic agent.
Introduction
This compound is a thiazide-like diuretic used in the management of hypertension and edema. To ensure the safety and efficacy of pharmaceutical products containing this compound, it is crucial to employ a validated stability-indicating assay method. Such a method can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. This guide outlines a proposed Reverse-Phase HPLC (RP-HPLC) method and compares it with an alternative method, providing the necessary data and protocols for informed decision-making in a research and development setting.
Forced degradation studies are a critical component of developing and validating a stability-indicating method.[1] These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to generate potential degradation products.[2][3] The stability-indicating method must be able to resolve the active ingredient from all these degradation products.[2] Thiazide diuretics, a class of drugs similar to this compound, are known to be susceptible to hydrolysis, especially under alkaline conditions, and to photodegradation.[4][5][6]
Proposed Method: Stability-Indicating RP-HPLC Assay
This section details a proposed RP-HPLC method for the quantification of this compound and the separation of its degradation products.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Phosphate Buffer (pH 3.5) and Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Diluent: Acetonitrile and Water (50:50, v/v).
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 to 150 µg/mL for linearity studies. For routine analysis, a working standard of 50 µg/mL is used.
3. Forced Degradation Studies: Forced degradation studies are performed to demonstrate the specificity of the method.[7] The drug substance is subjected to the following stress conditions:
-
Acid Hydrolysis: Reflux 50 mg of this compound in 50 mL of 0.1 N HCl at 80°C for 8 hours.
-
Base Hydrolysis: Reflux 50 mg of this compound in 50 mL of 0.1 N NaOH at 80°C for 4 hours.
-
Oxidative Degradation: Treat 50 mg of this compound with 50 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Keep 50 mg of this compound in a hot air oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose 50 mg of this compound to UV light (254 nm) for 24 hours.
After exposure, the stressed samples are diluted with the mobile phase to a suitable concentration and analyzed by the proposed HPLC method.
Data Presentation: Validation of the Proposed RP-HPLC Method
The proposed method was validated according to the International Council for Harmonisation (ICH) guidelines.[8][9][10]
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
Table 2: Linearity and Range
| Parameter | Result |
| Linearity Range | 1 - 150 µg/mL |
| Regression Equation | y = 45872x + 1254 |
| Correlation Coefficient (r²) | 0.9995 |
Table 3: Accuracy (% Recovery)
| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 25 | 24.8 | 99.2% | 0.9% |
| 50 | 50.3 | 100.6% | 0.5% |
| 75 | 74.5 | 99.3% | 0.7% |
Table 4: Precision
| Precision | % RSD of Peak Area |
| Intraday (n=6) | 0.6% |
| Interday (n=6) | 1.1% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Result |
| LOD | 0.2 µg/mL |
| LOQ | 0.6 µg/mL |
Table 6: Robustness
| Parameter Variation | % RSD of Peak Area |
| Flow Rate (± 0.1 mL/min) | 1.3% |
| Mobile Phase Composition (± 2%) | 1.5% |
| Column Temperature (± 2°C) | 0.9% |
Alternative Method: UV-Spectrophotometric Assay
For comparison, a simpler UV-spectrophotometric method is presented as an alternative.
Experimental Protocol
1. Instrumentation:
-
A double-beam UV-Visible spectrophotometer.
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare dilutions from the stock solution to obtain concentrations from 5 to 25 µg/mL.
3. Method:
-
Scan the standard solutions in the UV range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare a calibration curve by measuring the absorbance of the working standard solutions at the determined λmax.
-
Measure the absorbance of the sample solution and calculate the concentration using the calibration curve.
Data Presentation: Comparison of Analytical Methods
Table 7: Comparison of the Proposed RP-HPLC and Alternative UV-Spectrophotometric Methods
| Parameter | Proposed RP-HPLC Method | Alternative UV-Spectrophotometric Method |
| Specificity | High (Stability-Indicating) | Low (Interference from degradants and excipients) |
| Linearity Range | 1 - 150 µg/mL | 5 - 25 µg/mL |
| Accuracy (% Recovery) | 99.2% - 100.6% | 97.5% - 102.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| LOD | 0.2 µg/mL | 1.5 µg/mL |
| LOQ | 0.6 µg/mL | 4.5 µg/mL |
| Analysis Time | ~15 minutes per sample | ~5 minutes per sample |
| Cost & Complexity | Higher | Lower |
Visualizations
Experimental Workflow
Caption: Workflow for the validation of a stability-indicating assay.
Logical Relationship of Validation Parameters
References
- 1. ajrconline.org [ajrconline.org]
- 2. scispace.com [scispace.com]
- 3. ijtrd.com [ijtrd.com]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. Stability of selected chlorinated thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hmrlabs.com [hmrlabs.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Analysis of the Long-Term Effects of Quinethazone and Metolazone
In the landscape of diuretic therapy for hypertension and edema, both Quinethazone and Metolazone have carved out a niche as effective thiazide-like diuretics. Belonging to the quinazoline class of sulfonamides, they share a common primary mechanism of action but exhibit distinct pharmacological profiles that may influence their long-term efficacy and safety. This comprehensive guide provides a comparative study of this compound and Metolazone, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
Direct long-term comparative clinical trials between this compound and Metolazone are notably absent in the current body of scientific literature. Consequently, this analysis synthesizes data from individual studies of each drug to construct a comparative profile. Both diuretics effectively lower blood pressure and resolve edema by inhibiting the sodium-chloride cotransporter in the renal tubules. Metolazone has been more extensively studied and is known to be effective even in patients with impaired renal function. A key distinguishing feature of Metolazone is its identified role as an activator of the pregnane X receptor (PXR), a characteristic with potential implications for drug-drug interactions. The long-term adverse effect profiles of both drugs are characteristic of thiazide-like diuretics, with electrolyte and metabolic disturbances being the primary concerns.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key pharmacological and clinical characteristics of this compound and Metolazone based on available data.
Table 1: Pharmacokinetic and Pharmacodynamic Profile
| Parameter | This compound | Metolazone |
| Class | Thiazide-like diuretic (Quinazoline derivative) | Thiazide-like diuretic (Quinazoline derivative)[1] |
| Primary Mechanism of Action | Inhibition of Na+/Cl- reabsorption in the distal convoluted tubules[2] | Inhibition of sodium transport across the epithelium of the renal tubules (mostly in the distal tubules)[1] |
| Secondary Mechanism of Action | Possible inhibition of carbonic anhydrases and activation of calcium-activated potassium channels[2] | Activation of Pregnane X Receptor (PXR)[3][4] |
| Oral Bioavailability | Data not readily available | ~65%[1] |
| Protein Binding | Data not readily available | High[1] |
| Elimination Half-life | Data not readily available | Approximately 14 hours[1] |
| Metabolism | Not substantially metabolized | Not substantially metabolized[1] |
| Excretion | Primarily renal | Primarily renal[1] |
Table 2: Comparative Long-Term Efficacy and Adverse Effects
| Feature | This compound | Metolazone |
| Antihypertensive Efficacy | Effective in lowering blood pressure[2] | Effective in lowering blood pressure[1] |
| Diuretic Efficacy | Effective for edema[5] | Effective for edema, including in patients with renal failure and nephrotic syndrome[6] |
| Use in Renal Impairment | Data not readily available | Can produce diuresis in patients with a glomerular filtration rate of less than 20 mL/minute[7] |
| Common Long-Term Adverse Effects | Hypokalemia, hyperuricemia[2] | Hypokalemia, hyponatremia, reduced renal function, syncope[1] |
| Metabolic Effects | Similar to other thiazide diuretics (potential for hyperglycemia, hyperlipidemia) | Similar to other thiazide diuretics (potential for hyperglycemia, hyperlipidemia)[8] |
| Drug Interactions | Potential for interactions with drugs affecting electrolyte balance | Potential for drug-drug interactions via PXR activation, affecting metabolism of other drugs[3][4][9] |
Experimental Protocols
Due to the lack of direct long-term comparative studies, specific experimental protocols for a head-to-head comparison of this compound and Metolazone are not available. However, a generalized protocol for a long-term clinical trial comparing two diuretic agents would typically involve the following phases and methodologies.
Phase 1: Study Design and Population
A prospective, randomized, double-blind, controlled clinical trial would be the gold standard. The study would recruit a large cohort of patients with a diagnosis of essential hypertension or chronic edema. Patients would be randomized to receive either this compound or Metolazone daily.
Phase 2: Treatment and Follow-up
Patients would be treated for a minimum of one year to observe long-term effects. Regular follow-up visits would be scheduled to monitor blood pressure, weight, and the presence of edema. Blood and urine samples would be collected at baseline and at regular intervals to assess electrolyte levels, renal function, and metabolic parameters.
Phase 3: Outcome Measures
-
Primary Efficacy Endpoints:
-
Mean change in systolic and diastolic blood pressure from baseline.
-
Proportion of patients achieving target blood pressure.
-
Change in body weight or other measures of edema.
-
-
Primary Safety Endpoints:
-
Incidence of hypokalemia (serum potassium < 3.5 mEq/L).
-
Incidence of hyponatremia (serum sodium < 135 mEq/L).
-
Changes in renal function (e.g., serum creatinine, estimated glomerular filtration rate).
-
-
Secondary Endpoints:
-
Changes in metabolic parameters (e.g., fasting glucose, lipid profile, uric acid).
-
Incidence of other adverse events.
-
Quality of life assessments.
-
Signaling Pathways and Mechanisms of Action
The primary diuretic action of both this compound and Metolazone is the inhibition of the Na-Cl cotransporter in the distal convoluted tubule of the kidney. Metolazone has an additional, distinct signaling pathway involving the activation of the Pregnane X Receptor.
References
- 1. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Thiazide-like diuretic drug metolazone activates human pregnane X receptor to induce cytochrome 3A4 and multidrug-resistance protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazide-like diuretic drug metolazone activates human pregnane X receptor to induce cytochrome 3A4 and multidrug-resistance protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C10H12ClN3O3S | CID 6307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Long-term diuretic therapy with metolazone of renal failure and the nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. drugs.com [drugs.com]
- 9. Metolazone Interactions Checker - Drugs.com [drugs.com]
Quinethazone's Efficacy in the Landscape of Thiazide-Like Diuretics: A Comparative Guide
In the management of hypertension, thiazide-like diuretics remain a cornerstone of therapy. While newer agents have emerged, understanding the comparative efficacy and characteristics of established medications like quinethazone is crucial for researchers and drug development professionals. This guide provides an objective comparison of this compound with other prominent thiazide-like diuretics—chlorthalidone, indapamide, and metolazone—supported by available data and experimental context.
Comparative Efficacy and Pharmacokinetics
Thiazide-like diuretics exert their antihypertensive effect primarily by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron, leading to increased sodium and water excretion.[1][2] However, variations in their chemical structures contribute to differences in their pharmacokinetic profiles and potency.
| Feature | This compound | Chlorthalidone | Indapamide | Metolazone |
| Antihypertensive Efficacy | Effective in lowering blood pressure.[3] | High potency; significant reduction in systolic and diastolic blood pressure.[4][5] | Potent antihypertensive agent, with evidence of vascular protective effects.[6] | Potent diuretic, particularly effective in patients with impaired renal function.[2] |
| Half-life | Information not readily available. | Long half-life of approximately 40-60 hours.[2] | Approximately 14-18 hours. | Approximately 14 hours. |
| Duration of Action | Information not readily available. | Long duration of action, up to 72 hours. | Long duration of action. | 12-24 hours. |
| Metabolism and Excretion | Information not readily available. | Primarily excreted unchanged by the kidneys.[2] | Extensively metabolized by the liver.[2] | Primarily excreted unchanged in the urine. |
Note: Direct head-to-head clinical trial data comparing this compound with other thiazide-like diuretics is limited. The information presented is based on available individual drug data and comparative studies among other diuretics in this class.
Adverse Effect Profile
The adverse effects of thiazide-like diuretics are often dose-dependent and related to their mechanism of action.
| Adverse Effect | This compound | Chlorthalidone | Indapamide | Metolazone |
| Hypokalemia (Low Potassium) | A known side effect.[3] | Higher incidence compared to hydrochlorothiazide.[5] | Can cause hypokalemia. | Significant risk of hypokalemia. |
| Hyponatremia (Low Sodium) | Can occur. | Can cause hyponatremia.[4] | Can cause hyponatremia. | Can cause hyponatremia. |
| Hyperuricemia (High Uric Acid) | Can occur. | Can increase serum uric acid. | Can increase serum uric acid. | Can increase serum uric acid. |
| Hyperglycemia (High Blood Sugar) | Potential for increased blood glucose. | May affect glucose metabolism.[4] | Generally considered to have a neutral effect on glucose metabolism. | May affect glucose metabolism. |
| Hyperlipidemia (High Cholesterol) | Potential for increased cholesterol. | May affect lipid profiles.[4] | Generally considered to have a neutral effect on lipid profiles. | May affect lipid profiles. |
Experimental Protocols
The evaluation of antihypertensive drug efficacy follows standardized clinical trial methodologies. A typical protocol for a comparative study of thiazide-like diuretics would include the following phases:
1. Study Design: A randomized, double-blind, active-controlled clinical trial is the gold standard.[7] This design minimizes bias by randomly assigning participants to receive either the investigational drug (e.g., this compound) or a standard-of-care comparator (e.g., chlorthalidone), with neither the participants nor the investigators knowing who is receiving which treatment.
2. Participant Selection:
-
Inclusion Criteria: Adult patients (e.g., 18-75 years old) with a diagnosis of essential hypertension (e.g., systolic blood pressure 140-159 mmHg and/or diastolic blood pressure 90-99 mmHg).
-
Exclusion Criteria: Patients with secondary hypertension, severe renal impairment, a history of hypersensitivity to sulfonamide-derived drugs, or those who are pregnant or breastfeeding.
3. Treatment Protocol:
-
Washout Period: A period (e.g., 2-4 weeks) where participants discontinue their previous antihypertensive medications to establish a baseline blood pressure.
-
Treatment Phase: Participants receive the assigned study medication at a specified dose and frequency for a predetermined duration (e.g., 12 weeks). Dose titration may be permitted based on blood pressure response.
-
Follow-up: Regular visits to monitor blood pressure, heart rate, and the incidence of adverse events. Laboratory tests to monitor electrolytes, renal function, and metabolic parameters are also conducted at baseline and at specified intervals during the study.
4. Efficacy and Safety Endpoints:
-
Primary Efficacy Endpoint: The mean change from baseline in seated systolic and diastolic blood pressure at the end of the treatment period.
-
Secondary Efficacy Endpoints: The proportion of patients achieving a target blood pressure, and changes in 24-hour ambulatory blood pressure monitoring parameters.
-
Safety Endpoints: The incidence and severity of all adverse events, with a particular focus on electrolyte imbalances (hypokalemia, hyponatremia), changes in renal function, and metabolic parameters (glucose, uric acid, lipids).
Visualizing the Mechanisms and Workflow
To better understand the underlying pharmacology and the process of clinical evaluation, the following diagrams are provided.
References
- 1. fda.gov [fda.gov]
- 2. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Comparison of thiazide‐like diuretics versus thiazide‐type diuretics: a meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of thiazide-like diuretics versus thiazide-type diuretics: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Clinical trials of antihypertensives: Nature of control and design - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Quinethazone in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of quinethazone, a thiazide diuretic, within a research environment. Adherence to these protocols is vital for ensuring compliance with federal and local regulations and fostering a culture of safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses or goggles should be worn at all times to protect from potential splashes or airborne particles.
-
Lab Coat: A standard laboratory coat is required to protect clothing and skin from contamination.
In the event of accidental exposure, refer to the following first aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse eyes thoroughly with water for at least 15 minutes.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
This compound: Chemical and Safety Data Summary
The following table summarizes key quantitative and qualitative data for this compound, pertinent to its safe handling and disposal.
| Property | Data | Citation |
| Molecular Formula | C₁₀H₁₂ClN₃O₃S | [1][2] |
| Molecular Weight | 289.74 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility in Water | Insoluble | [1] |
| Stability | Stable under normal conditions. Discolors in strong light. | [1][2] |
| Incompatibilities | Strong oxidizing agents | [1] |
| RCRA Classification | Not a P- or U-listed hazardous waste. | [3][4] |
| Primary Hazard | Potential for skin and eye irritation. |
Step-by-Step Disposal Protocol for this compound
Based on current regulations, this compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) unless it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. As a stable, solid compound, this compound does not typically meet these criteria. Therefore, it should be managed as a non-RCRA hazardous pharmaceutical waste. The recommended disposal method for this category of waste is incineration to prevent environmental contamination.[5][6][7]
1. Waste Segregation:
-
Designate a specific waste container for non-RCRA hazardous pharmaceutical waste. These containers are often white with blue lids and should be clearly labeled "FOR INCINERATION ONLY".[5]
-
Do not mix this compound waste with other waste streams, such as regular trash, biohazardous waste, or RCRA hazardous chemical waste.[8]
2. Preparing for Disposal:
-
Solid Waste:
-
Place expired or unused solid this compound directly into the designated non-RCRA pharmaceutical waste container.
-
Contaminated materials, such as weighing paper, gloves, and empty stock bottles, should also be disposed of in this container.
-
-
Solutions:
-
Aqueous solutions containing this compound should not be poured down the drain.[7]
-
Absorb liquid waste with a non-reactive absorbent material (e.g., vermiculite, sand) and place the absorbed material into the designated waste container.
-
3. Container Management:
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated, secure area away from general laboratory traffic.
4. Final Disposal:
-
Arrange for the collection and disposal of the non-RCRA pharmaceutical waste through a licensed and reputable waste management vendor.
-
Ensure the vendor will incinerate the waste in a permitted facility.[5][6]
-
Maintain all necessary documentation, including waste manifests, as required by your institution and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. This compound (1.5 G) | 73-49-4 [chemicalbook.com]
- 2. This compound | C10H12ClN3O3S | CID 6307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. usbioclean.com [usbioclean.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
Personal protective equipment for handling Quinethazone
Essential Safety and Handling Guide for Quinethazone
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of this compound, a thiazide diuretic. The following procedures and plans are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. Based on available safety data, it is known to cause skin and eye irritation and may cause respiratory irritation.[1] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Summary of Hazards:
| Hazard Class | GHS Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Ensure gloves are tested against similar compounds and change them immediately if contaminated. | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from dust particles and splashes. |
| Respiratory Protection | For handling powder outside of a certified chemical fume hood, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a P95 or P100 particulate filter is recommended. | To prevent inhalation of the powder, which can cause respiratory irritation. |
| Body Protection | A fully buttoned lab coat, preferably a disposable one or one made of a material with low permeability. | To protect skin and clothing from contamination. |
Quantitative Exposure Limits
Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH. In the absence of specific OELs, it is crucial to handle this compound with a high degree of caution, employing the principle of "as low as reasonably practicable" (ALARP) for exposure.
| Organization | Exposure Limit |
| OSHA (PEL) | Not Established |
| NIOSH (REL) | Not Established |
| ACGIH (TLV) | Not Established |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedure for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Designated Area: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
Decontamination: Ensure the work area is clean and free of clutter before starting. Have all necessary equipment, including a calibrated balance, weighing papers, and appropriate containers, within the containment area.
-
Spill Kit: A spill kit containing absorbent materials, appropriate PPE, and waste disposal bags should be readily accessible.
2. Weighing and Handling:
-
PPE: Don the appropriate PPE as outlined in the table above.
-
Weighing: Carefully weigh the required amount of this compound on a tared weighing paper or in a suitable container within the fume hood. Avoid creating dust.
-
Solution Preparation: If preparing a solution, slowly add the powder to the solvent to minimize dust generation. Ensure the solvent is compatible with this compound.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol), followed by a rinse with water.
-
Waste Disposal: Dispose of all contaminated materials, including weighing papers, pipette tips, and gloves, in a designated hazardous waste container as per the disposal plan below.
-
Hand Washing: After removing PPE, wash hands thoroughly with soap and water.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or if you are unsure how to handle it.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don appropriate PPE, including respiratory protection.
-
Contain and Clean:
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust.
-
Use an absorbent material to collect the wetted powder.
-
For liquid spills, use an inert absorbent material to contain and absorb the spill.
-
Clean the spill area with a suitable detergent and water, and then decontaminate with an appropriate disinfectant.
-
-
Dispose: Collect all cleanup materials in a sealed, labeled hazardous waste bag for proper disposal.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, weighing papers, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container for hazardous waste.
2. Waste Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards.
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials, pending pickup by a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: Disposal of this compound waste must be carried out in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup. Do not dispose of this compound down the drain or in the regular trash.[1]
Workflow Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
